molecular formula C8H6ClNO B1354778 4-Chloro-2-methylfuro[3,2-c]pyridine CAS No. 31270-81-2

4-Chloro-2-methylfuro[3,2-c]pyridine

Cat. No.: B1354778
CAS No.: 31270-81-2
M. Wt: 167.59 g/mol
InChI Key: LRXMMHCYTFNTEL-UHFFFAOYSA-N
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Description

4-Chloro-2-methylfuro[3,2-c]pyridine is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-methylfuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXMMHCYTFNTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443337
Record name 4-chloro-2-methylfuro[3,2-c]pyridine
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31270-81-2
Record name 4-chloro-2-methylfuro[3,2-c]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-methylfuro[3,2-c]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methylfuro[3,2-c]pyridine: Properties, Synthesis, and Reactivity for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-2-methylfuro[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific experimental data for this molecule is not extensively documented in publicly available literature, this document, grounded in established principles of organic chemistry and data from closely related analogues, offers valuable insights for researchers and scientists. We will delve into its core chemical properties, propose a logical synthetic pathway, and explore its expected reactivity, providing a solid foundation for its application in the synthesis of novel bioactive molecules.

Core Molecular Structure and Physicochemical Properties

This compound belongs to the furopyridine class of heterocyclic compounds, which are recognized as important scaffolds in the development of therapeutics for a range of diseases, including cancer and viral infections[1][2][3]. The fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic landscape that governs its reactivity and potential for biological activity[4]. The presence of a chloro substituent at the 4-position and a methyl group at the 2-position further influences its chemical behavior and provides a handle for diverse chemical modifications.

A summary of the key physicochemical properties of this compound is presented in the table below. These values are compiled from available supplier data and computational predictions.

PropertyValueSource
CAS Number 31270-81-2[5]
Molecular Formula C₈H₆ClNO[5]
Molecular Weight 167.59 g/mol [5]
Appearance Expected to be a solid at room temperature.
Boiling Point 240.38 °C at 760 mmHg (Predicted)[5]
Density 1.311 g/cm³ (Predicted)[5]
Flash Point 99.18 °C (Predicted)[5]
XLogP3 2.79 (Predicted)[5]

Proposed Synthesis and Characterization

Hypothetical Synthetic Protocol

The following multi-step synthesis is proposed, starting from a suitable pyridine derivative. This protocol is illustrative and would require optimization and experimental validation.

Step 1: Synthesis of a Furo[3,2-c]pyridine Precursor

A common strategy for the synthesis of the furo[3,2-c]pyridine core involves the cyclization of a suitably functionalized pyridine. One potential approach is the Pictet-Spengler reaction, which has been successfully employed for the synthesis of tetrahydrofuro[3,2-c]pyridines[6]. Another approach could involve the intramolecular cyclization of a propargyl ether derivative of a 3-hydroxypyridine.

Step 2: Chlorination of the Pyridine Ring

Once the furo[3,2-c]pyridine core is established, the introduction of the chlorine atom at the 4-position can be achieved through various chlorination methods. The use of reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) on a corresponding pyridone precursor is a common strategy[7]. The specific conditions, such as temperature and reaction time, would need to be carefully optimized to achieve regioselective chlorination. A general patent for synthesizing 4-chloropyridine suggests reacting pyridine with a chlorinating agent like sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride at temperatures ranging from -10 to 75 °C for 3-5 hours[8].

Caution: The synthesis of chlorinated heterocyclic compounds should be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Characterization

The successful synthesis of this compound would be confirmed through a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity of the atoms and the presence of the methyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-Cl and C-O-C bonds.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by the interplay of the electron-deficient pyridine ring, the electron-rich furan ring, and the chloro and methyl substituents.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of the pyridine ring is expected to be susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position towards nucleophilic attack[9][10][11]. This reaction is a cornerstone for introducing a wide variety of functional groups, making this compound a valuable intermediate for creating libraries of derivatives for biological screening.

Mechanism of SNAr:

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent also makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures[12][13][14][15].

Examples of Potential Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Cross_Coupling_Workflow Start This compound Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd Catalyst, Base Heck Heck Coupling (Alkene) Start->Heck Pd Catalyst, Base Buchwald Buchwald-Hartwig (Amine) Start->Buchwald Pd Catalyst, Base Sonogashira Sonogashira (Alkyne) Start->Sonogashira Pd/Cu Catalysts, Base Product_Suzuki Aryl/Alkyl Substituted Furopyridine Suzuki->Product_Suzuki Product_Heck Vinyl Substituted Furopyridine Heck->Product_Heck Product_Buchwald Amino Substituted Furopyridine Buchwald->Product_Buchwald Product_Sonogashira Alkynyl Substituted Furopyridine Sonogashira->Product_Sonogashira

Sources

An In-depth Technical Guide to the Physical Characteristics of 4-Chloro-2-methylfuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylfuro[3,2-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its fused furan and pyridine ring system forms a structural scaffold that is explored for the development of novel therapeutic agents. A thorough understanding of its physical characteristics is fundamental for its synthesis, purification, formulation, and biological evaluation. This guide provides a comprehensive overview of the known and anticipated physical properties of this compound, grounded in available data and established chemical principles.

Chemical Identity and Molecular Structure

The foundational identity of this compound is established by its chemical formula and molecular weight.

Molecular Formula: C₈H₆ClNO[1]

Molecular Weight: 167.59 g/mol [1]

CAS Number: 31270-81-2[1]

The structural formula, depicted below, reveals a planar aromatic system, which significantly influences its physical properties.

Caption: Chemical structure of this compound.

Tabulated Physical Properties

PropertyValueSource
Molecular Formula C₈H₆ClNO[1]
Molecular Weight 167.59 g/mol [1]
CAS Number 31270-81-2[1]
Boiling Point 240.38 °C at 760 mmHg[1]
Density 1.311 g/cm³[1]
Flash Point 99.18 °C[1]
Melting Point Not experimentally reported in the reviewed literature.
Solubility Not experimentally reported in the reviewed literature.

State and Appearance

Based on its molecular weight and fused aromatic structure, this compound is expected to be a solid at room temperature, likely appearing as a crystalline or amorphous powder. The color can range from white to off-white or pale yellow, depending on purity.

Thermal Properties

Boiling Point: The experimentally determined boiling point is 240.38 °C at standard atmospheric pressure (760 mmHg)[1]. This relatively high boiling point is consistent with its molecular weight and planar structure, which allows for significant intermolecular van der Waals forces.

Experimental Protocol for Melting Point Determination

The determination of a melting point is a crucial indicator of purity. The following standard protocol would be employed:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital instrument) is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up slowly (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow range (e.g., < 2 °C) is indicative of high purity.

G cluster_0 Melting Point Determination Workflow prep Sample Preparation Finely powder the solid and pack into a capillary tube. instrument Instrumentation Place the capillary in a calibrated melting point apparatus. prep->instrument measure Measurement Heat the sample slowly (1-2 °C/min) near the expected melting point. instrument->measure observe Observation & Recording Record the temperature range from the first liquid droplet to complete melting. measure->observe

Caption: Workflow for experimental melting point determination.

Solubility Profile

The solubility of this compound has not been quantitatively reported. However, its chemical structure allows for qualitative predictions.

  • Polar Aprotic Solvents: Due to the presence of the nitrogen atom and the chloro-substituent, it is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Chlorinated Solvents: Good solubility is also anticipated in chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃).

  • Ethers and Esters: Moderate solubility is likely in ethers such as tetrahydrofuran (THF) and diethyl ether, as well as in esters like ethyl acetate.

  • Alcohols: It is expected to be sparingly soluble in lower alcohols like methanol and ethanol.

  • Water: Due to its largely nonpolar aromatic structure, it is predicted to be poorly soluble in water.

Experimental Protocol for Solubility Assessment

A standard protocol to determine solubility involves:

  • Solvent Selection: A range of common laboratory solvents of varying polarities is chosen.

  • Sample Preparation: A known mass of this compound is added to a specific volume of the chosen solvent at a controlled temperature (e.g., 25 °C).

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) until equilibrium is reached (i.e., no more solid dissolves).

  • Analysis: The saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

Spectroscopic Characterization

While experimentally obtained spectra for this compound are not widely published, its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the furo[3,2-c]pyridine core and a singlet for the methyl group protons. The chemical shifts (δ) of the aromatic protons would be in the range of 7.0-8.5 ppm, with their coupling patterns revealing their connectivity. The methyl group protons would likely appear as a sharp singlet around 2.5 ppm.

  • ¹³C NMR: The carbon-13 NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. Carbons in the aromatic rings would resonate in the range of 110-160 ppm, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift. The methyl carbon would give a signal at a higher field, typically around 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic, methyl): ~2850-3000 cm⁻¹

  • C=C and C=N stretching (aromatic rings): ~1450-1600 cm⁻¹

  • C-O-C stretching (furan ring): ~1000-1300 cm⁻¹

  • C-Cl stretching: ~600-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In an electron ionization (EI) mass spectrum, this compound would show a molecular ion peak (M⁺) at m/z 167. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 169 with about one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.

G cluster_1 Spectroscopic Characterization Workflow nmr NMR Spectroscopy ¹H and ¹³C NMR to determine the carbon-hydrogen framework. ir IR Spectroscopy Identify functional groups (C=C, C=N, C-O, C-Cl). nmr->ir ms Mass Spectrometry Confirm molecular weight and elemental composition (presence of Cl). ir->ms

Caption: Standard workflow for spectroscopic analysis.

Conclusion

This technical guide has synthesized the available and predicted physical characteristics of this compound. While key data such as boiling point, density, and molecular formula are well-documented, a notable gap exists in the experimental determination of its melting point and solubility. The provided spectroscopic predictions offer a valuable framework for researchers working with this compound. The outlined experimental protocols serve as a practical guide for obtaining the missing data, which would be a valuable contribution to the chemical literature and would further enable the development of this promising heterocyclic scaffold in various scientific disciplines.

References

Sources

4-Chloro-2-methylfuro[3,2-c]pyridine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of 4-Chloro-2-methylfuro[3,2-c]pyridine

Authored by a Senior Application Scientist

Preamble: The Rise of Furo[3,2-c]pyridines in Modern Drug Discovery

The confluence of a furan and a pyridine ring gives rise to the furo[3,2-c]pyridine scaffold, a heterocyclic system of profound interest in medicinal chemistry. This structural motif is considered a "privileged structure," consistently appearing in molecules with a wide spectrum of biological activities.[1] Derivatives of this scaffold have shown promise as potent anticancer agents and as inhibitors of key cellular kinases, highlighting the therapeutic potential embedded within this unique molecular architecture.[1] This guide delves into the specific case of this compound, a molecule poised at the intersection of synthetic accessibility and potential biological reactivity. While direct, extensive research on this particular derivative is nascent, its structural features, particularly the chloro-substitution at the 4-position of the pyridine ring, allow for the formulation of a compelling and testable hypothesis regarding its mechanism of action.

This document will provide a comprehensive exploration of the hypothesized mechanism of action for this compound, grounded in established principles of chemical reactivity and supported by data from analogous molecular systems. We will further outline a robust experimental framework for the validation of this proposed mechanism, offering a roadmap for researchers and drug development professionals.

Core Hypothesis: Covalent Inhibition via Nucleophilic Aromatic Substitution

The central hypothesis for the mechanism of action of this compound is that it functions as a covalent inhibitor , targeting nucleophilic residues on specific protein targets. This reactivity is predicated on the 4-chloro-pyridine moiety, a functional group known to participate in nucleophilic aromatic substitution (SNAr) reactions.[2]

The proposed mechanism is initiated by the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electron-deficient C4 carbon of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom enhances the electrophilicity of this position, making it susceptible to such an attack. This leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. Subsequent departure of the chloride leaving group results in the formation of a stable, covalent thioether bond between the compound and the protein target.

This proposed mechanism is analogous to that of other reactive heterocyclic scaffolds, such as 4-chloro-pyrazolopyridines (CPzPs), which have been shown to selectively modify cysteines in a variety of proteins.[2] The formation of an irreversible covalent bond can lead to a durable and potent inhibition of the target protein's function.

G cluster_0 Protein Target cluster_1 This compound cluster_2 Covalent Modification Target_Protein Target Protein (with reactive Cys-SH) Meisenheimer_Complex Meisenheimer Complex (Transient Intermediate) Target_Protein->Meisenheimer_Complex Nucleophilic Attack (Cys-S⁻) Compound This compound Compound->Meisenheimer_Complex Covalent_Adduct Covalently Modified Protein (Inhibited) Meisenheimer_Complex->Covalent_Adduct Chloride Elimination

Caption: Proposed covalent inhibition mechanism of this compound.

Potential Therapeutic Implications

Given the established biological activities of the broader furo[3,2-c]pyridine class, the potential therapeutic applications of a covalent inhibitor like this compound are significant. Furo[3,2-c]pyridine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and CDC-like Kinases (CLKs), both of which are implicated in cancer progression.[1] Therefore, it is plausible that this compound could covalently target and inhibit members of the kinase family or other proteins involved in oncogenic signaling pathways. The irreversible nature of covalent inhibition can offer advantages in terms of potency and duration of action, making such compounds attractive candidates for anticancer drug development.

Experimental Validation Framework

A rigorous and multi-faceted experimental approach is required to validate the hypothesized mechanism of action. The following protocols outline a logical workflow to identify protein targets, confirm covalent modification, and characterize the functional consequences.

Experimental Workflow

G Start Start: This compound Chemoproteomics Chemoproteomic Profiling (Target Identification) Start->Chemoproteomics Mass_Spec Mass Spectrometry (Site of Modification) Chemoproteomics->Mass_Spec Target_Validation Target Validation Mass_Spec->Target_Validation Enzyme_Assay Enzyme Inhibition Assay Target_Validation->Enzyme_Assay Site_Mutagenesis Site-Directed Mutagenesis Target_Validation->Site_Mutagenesis Conclusion Mechanism Confirmed Enzyme_Assay->Conclusion Site_Mutagenesis->Conclusion

Caption: Experimental workflow for validating the hypothesized mechanism of action.

Detailed Experimental Protocols
1. Chemoproteomic Profiling for Target Identification

Objective: To identify the proteins that are covalently modified by this compound in a cellular context.

Methodology:

  • Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of this compound to serve as a chemical probe for click chemistry.

  • Cellular Labeling: Treat cultured cells (e.g., a relevant cancer cell line) with the chemical probe for a defined period.

  • Cell Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin) to the probe-modified proteins.

  • Enrichment of Tagged Proteins: Use streptavidin-coated beads to enrich the biotin-tagged proteins.

  • On-Bead Digestion and Mass Spectrometry: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets.

2. Mass Spectrometry for Mapping the Site of Modification

Objective: To confirm the covalent modification and identify the specific amino acid residue(s) modified by the compound.

Methodology:

  • In Vitro Labeling: Incubate a purified candidate protein (identified from the chemoproteomic screen) with this compound.

  • Protein Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the addition of the 2-methylfuro[3,2-c]pyridine moiety on a cysteine residue. The specific modified peptide can then be sequenced to pinpoint the exact site of covalent adduction.

3. Functional Characterization: Enzyme Inhibition Assays

Objective: To determine if the covalent modification of the target protein leads to an inhibition of its biological function.

Methodology:

  • Assay Setup: Use a suitable in vitro assay to measure the activity of the target protein (e.g., a kinase assay measuring the phosphorylation of a substrate).

  • IC50 Determination: Determine the concentration of this compound required to inhibit 50% of the enzyme's activity (the IC50 value).

  • Time-Dependence of Inhibition: Pre-incubate the enzyme with the compound for varying amounts of time before initiating the reaction. A time-dependent decrease in enzyme activity is characteristic of covalent inhibition.

4. Target Validation: Site-Directed Mutagenesis

Objective: To confirm that the identified cysteine residue is essential for the compound's inhibitory activity.

Methodology:

  • Mutant Protein Generation: Create a mutant version of the target protein where the identified reactive cysteine is replaced with a non-nucleophilic amino acid, such as alanine or serine.

  • Comparative Inhibition Assays: Perform the enzyme inhibition assay with both the wild-type and mutant proteins.

  • Analysis: A significant increase in the IC50 value for the mutant protein compared to the wild-type protein would confirm that the compound's primary mechanism of inhibition is through covalent modification of that specific cysteine residue.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a substituted furan derivative. A plausible synthetic route involves the construction of the fused pyridone ring, followed by chlorination. For instance, a substituted furopropenoic acid can be converted to its corresponding azide, which then undergoes thermal cyclization to form a furopyridone.[3] This pyridone can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final 4-chloro derivative.[3][4]

Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number31270-81-2[5]
Molecular FormulaC₈H₆ClNO[5]
Molecular Weight167.59 g/mol [6]
AppearanceSolid-
Purity>95%-
Table 2: Hypothetical Enzyme Inhibition Data
Target ProteinIC₅₀ (µM)Inhibition Type
Kinase X (Wild-Type)0.5Covalent, Irreversible
Kinase X (Cys-to-Ala Mutant)> 50-
Kinase Y> 100No Inhibition

Conclusion

This compound represents a promising chemical entity within the medicinally important class of furo[3,2-c]pyridines. Based on its chemical structure and the reactivity of analogous compounds, a compelling mechanism of action as a covalent inhibitor has been proposed. This guide has outlined this hypothesis in detail and provided a comprehensive, step-by-step experimental framework for its validation. The successful execution of these studies will not only elucidate the precise molecular mechanism of this compound but also pave the way for its potential development as a novel therapeutic agent.

References

  • A Comparative Guide to the Biological Activity of Furo[3,2-c]pyridine Isomers for Researchers and Drug Development Professionals. Benchchem.
  • In-depth Technical Guide: Biological Activity of Furo[3,2-c]pyridine Deriv
  • Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Semantic Scholar.
  • 4-chlorofuro[3,2-c]pyridine. Immunomart.
  • Synthesis of 4‐methylfuro[3′,2′:5,6]benzofuro[3,2‐c]pyridine. Sci-Hub.
  • 4-chlorofuro[3,2-c]pyridine. TargetMol.
  • Synthesis, characterization and bioactivity of new pyridine-2(H)
  • Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • Method for synthesizing 4-chloro-pyridine.
  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines.
  • Synthesis and Reactions of 2- and 4-Substituted Furo[3,2-c]pyridines.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • This compound. Echemi.
  • 4-Chloro-7-methylfuro[3,2-c]pyridine. PubChem.

Sources

Biological potential of furo[3,2-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Potential of Furo[3,2-c]pyridine Derivatives

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the furo[3,2-c]pyridine scaffold has solidified its position as a "privileged structure." This heterocyclic motif, formed by the fusion of a furan and a pyridine ring, provides a unique and rigid three-dimensional framework that is conducive to potent and selective interactions with a variety of biological targets.[1][2] The distinct electronic and steric characteristics arising from this fusion have led to the discovery of a broad spectrum of pharmacological activities, positioning furo[3,2-c]pyridine derivatives as promising candidates for the development of novel therapeutics.[2] This guide offers a comprehensive technical exploration of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds, with a particular focus on their anticancer and antimicrobial properties.

Synthetic Strategies: Constructing the Furo[3,2-c]pyridine Core

The therapeutic potential of furo[3,2-c]pyridine derivatives is intrinsically linked to the synthetic methodologies available for their preparation and diversification. Several robust and versatile synthetic routes have been established, allowing for the targeted synthesis of analogs with desired substitution patterns.

Key Synthetic Approaches
  • Sonogashira Coupling and Annulation Cascade: A highly effective and widely utilized method for constructing the furo[3,2-c]pyridine core involves a palladium-catalyzed Sonogashira cross-coupling reaction.[3][4] This is typically followed by an intramolecular cyclization, often in a cascade fashion, to form the fused furan ring.[4] This strategy offers considerable flexibility for introducing a variety of substituents onto the furan ring by simply varying the alkyne coupling partner.[3]

  • Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines: For the synthesis of the saturated analogs, the Pictet-Spengler reaction provides a powerful and reliable approach.[3][5] This acid-catalyzed reaction entails the condensation of a furan-containing ethanamine derivative with an aldehyde or ketone, which then undergoes cyclization to yield the tetrahydrofuro[3,2-c]pyridine scaffold.[5] This method is particularly valuable for creating analogs with stereocenters, thereby enabling the exploration of a broader chemical space.[3]

  • Novel Synthesis from 3-Alkynyl-4-pyrones: An innovative and more recent approach involves the reaction of 3-alkynyl-4-pyrones to construct the furo[3,2-c]pyridine system.[3]

Experimental Protocol: Sonogashira Coupling and Cyclization

This protocol outlines a general procedure for the synthesis of furo[3,2-c]pyridine derivatives based on the Sonogashira coupling and cyclization cascade.[4]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-hydroxy-3-iodopyridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Reagents: To the solution, add the terminal alkyne (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents), a copper(I) co-catalyst (e.g., CuI, 0.1 equivalents), and a base (e.g., diisopropylamine, 2.5 equivalents).

  • Reaction Execution: Heat the reaction mixture to an appropriate temperature (e.g., 70°C) and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired furo[3,2-c]pyridine derivative.[4]

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

G Pyridine Substituted Pyridine Intermediate Coupled Intermediate Pyridine->Intermediate Sonogashira Coupling Alkyne Terminal Alkyne Alkyne->Intermediate Catalyst Pd/Cu Catalyst, Base Furopyridine Furo[3,2-c]pyridine Intermediate->Furopyridine Intramolecular Cyclization

Caption: General workflow for Sonogashira coupling and cyclization.

Anticancer Potential: A Multifaceted Approach

Furo[3,2-c]pyridine derivatives have emerged as a significant class of compounds with potent anticancer activity.[1][2] Their therapeutic potential stems from their ability to modulate key signaling pathways and inhibit enzymes that are critical for cancer cell proliferation and survival.[4]

In Vitro Cytotoxicity

Numerous studies have demonstrated the cytotoxic effects of furo[3,2-c]pyridine derivatives against a range of human cancer cell lines.[1][4] A notable example is their efficacy against esophageal cancer cell lines.[1][2]

Compound ClassCell LineIC₅₀Reference
Furopyridone DerivativeKYSE700.888 µg/mL (24h)[4]
Furopyridone DerivativeKYSE1500.655 µg/mL (48h)[4]
Furo[2,3-b]pyridine DerivativeHCT-1160.93 µM[4]
Furo[2,3-d]pyrimidine ChalconeNCI 59-cell line panel (mean)1.23 - 2.41 µM[4][6]
Mechanism of Action: Kinase Inhibition

A primary mechanism through which furo[3,2-c]pyridine derivatives exert their anticancer effects is through the inhibition of various protein kinases.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Compound ClassTarget KinaseIC₅₀ (µM)Reference
Furo[2,3-b]pyridine DerivativeCDK2/cyclin A20.24 - 0.65[4]
  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[4] Its aberrant activation is a common feature in many human cancers. Furo[3,2-c]pyridine derivatives have been investigated as inhibitors of key components of this pathway, such as PI3K.[4]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is implicated in various cancers and inflammatory diseases.[4][5] Certain hydrogenated furo[3,2-c]pyridines have demonstrated excellent in vitro inhibitory activity against JAK2.[5]

  • Other Kinases: Derivatives of the isomeric furo[3,2-b]pyridine have shown potent and selective inhibition of Cdc2-like kinases (CLKs), Homeodomain-Interacting Protein Kinases (HIPKs), and Cyclin-Dependent Kinase 2 (CDK2), all of which are key regulators of cellular processes often dysregulated in cancer.[1][7]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Furopyridine Furo[3,2-c]pyridine Derivative Furopyridine->PI3K inhibits G CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression STAT_dimer->GeneExpression regulates Furopyridine Furo[3,2-c]pyridine Derivative Furopyridine->JAK inhibits

Caption: Simplified JAK/STAT signaling pathway with potential inhibition by furo[3,2-c]pyridine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity. [4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the furo[3,2-c]pyridine compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). [4]

Antimicrobial Activity

Certain furo[3,2-c]pyridine derivatives have demonstrated moderate to good antimicrobial activity. Studies have shown their efficacy against both bacteria and filamentous fungi, highlighting their potential as a scaffold for the development of new anti-infective agents. [8]

Spectrum of Activity
  • Antibacterial: Activity has been reported against bacteria such as Xanthomonas sp. and Erwinia amylovora. [8]* Antifungal: These compounds have also shown inhibitory effects against filamentous fungi like Pyrenophora avenae and Fusarium graminearum. [8]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Prepare serial two-fold dilutions of the furo[3,2-c]pyridine compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Other Notable Biological Activities

The therapeutic potential of the furo[3,2-c]pyridine scaffold extends beyond anticancer and antimicrobial applications. Various derivatives have been identified with other significant biological activities:

  • κ-Opioid Receptor Agonism: Some furan derivatives based on this scaffold have been identified as potent κ-opioid receptor agonists with excellent antinociceptive activity. [5]* Antituberculosis Activity: Lactam derivatives of the tetrahydrofuro[3,2-c]pyridine core have shown potent and selective activity against Mycobacterium tuberculosis strain H37Rv. [5]* α2-Adrenoceptor Antagonism: Certain benzofuran analogs of this structure act as potent and relatively selective α2-adrenoceptor antagonists. [5]* Antiviral Potential: The broader class of pyridine-containing heterocycles has been extensively reviewed for antiviral activities against a range of viruses, including HIV, HCV, and HBV, suggesting that the furo[3,2-c]pyridine scaffold is a promising area for antiviral drug discovery. [9][10]

Conclusion and Future Directions

The furo[3,2-c]pyridine scaffold represents a versatile and highly valuable framework in medicinal chemistry. The synthetic accessibility and the diverse range of biological activities, particularly in oncology, make it an attractive starting point for the development of novel therapeutic agents. The methodologies outlined in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of new derivatives.

Future research should be directed towards:

  • Expanding Chemical Diversity: The synthesis of larger and more diverse libraries of furo[3,2-c]pyridine derivatives is crucial to fully explore their therapeutic potential.

  • Elucidating Structure-Activity Relationships (SAR): Detailed SAR studies are necessary to understand how structural modifications influence biological activity and to guide the design of more potent and selective compounds.

  • In Vivo Validation: Promising lead compounds identified through in vitro screening must be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety in preclinical models.

By continuing to explore the rich chemistry and biology of the furo[3,2-c]pyridine scaffold, the scientific community is well-positioned to unlock new and effective treatments for a range of human diseases.

References

  • Current time information in Oskarshamn, SE. (n.d.). Google.
  • A Comparative Guide to the Biological Activity of Furo[3,2-c]pyridine Isomers for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (n.d.). PMC - NIH.
  • In-depth Technical Guide: Biological Activity of Furo[3,2-c]pyridine Derivatives. (n.d.). Benchchem.
  • Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
  • The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. (n.d.). Benchchem.
  • Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. (2012). Semantic Scholar.
  • Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. (2009). Semantic Scholar.
  • Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. (2022). ResearchGate.
  • Design, Characterization and Antimicrobial Efficiency of Novel Annulated Furo[3'',2'':6',7']Chromeno[3',4'. (2023). ResearchGate. Retrieved January 18, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb7ZMUkh48sx0r9Ce7g6MqQ2CJB_4k0tmiXDvZjdJmLWN211ZhtCl9Gu1WuFdyI90LAP3fTu9Zp1JHL_-EcZhQRy3W93W3IqP__wCjn_B6PSUBqraz6vw_33P-bFxAzGl4nhiuWxEHE36UswExeveDrVfoQClV-QxdLJz2oE9gJswOZRfCpQGRRXFK7MbF0T6KPs_X2p8w5s6TzaD2QmRLkvUP4DHA0UqO9DKVdU98J53aDVuc6F16be-iXqHazfDvI5tfiTy1EAHpzI2Js7RO6qxQKsCCmQUvMVqn_gvrp4dIxl01
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). Bentham Science Publishers.
  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (2022). NIH.
  • A Comparative Analysis of 2,3-Dihydrofuro[3,2-c]pyridine and Furo[3,2. (n.d.). Benchchem. Retrieved January 18, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsEh6ZhCYHYDp5MhDs51-nDRFKMShWM8rcHx0tKDNTnss09fizwc9QT5YIYa-fvu6W2X-_6tiz9-htwjeLbAuAGySbnabCXsbtKi29deVOgU2JMyY4AYLlchaUPfie_LJTtI1Lss39GuKsU0KLPDPQ7QcwtjyEys2zsTuRJD5lW-Z2URKGFxIi4SSwjVV9ul3MnLtx5uK2FMn5IGvQAeM8BeMmBckzrTaanKpc3DLl1C4zCoD52L-kS1iDDGJ4Bmbg4y61Eqf9fEQ1DYN4KCGwmybntLm_h87bc3Vyw3OmsWW8eBMIu6nWvKap
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (n.d.). ResearchGate.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). PubMed.
  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. (n.d.). Benchchem.
  • Commentary on Pyridine Compounds & its Antimicrobial Activities. (n.d.). Open Access Journals.
  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). Semantic Scholar.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - PubMed Central.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). ResearchGate.
  • Recent advances on heterocyclic compounds with antiviral properties. (2021). PMC.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (n.d.). International Journal on Science and Technology.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate.
  • Representative examples of antiviral activity of compounds containing pyridine as the basic unit. (n.d.). ResearchGate.
  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (n.d.). Request PDF - ResearchGate.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018).
  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Bentham Science Publisher.
  • Furo[3,2-c]pyridine | C7H5NO | CID 12234604. (n.d.). PubChem - NIH.

Sources

Methodological & Application

The Strategic Application of 4-Chloro-2-methylfuro[3,2-c]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Furo[3,2-c]pyridine Scaffold

In the landscape of contemporary drug discovery, the furo[3,2-c]pyridine scaffold has emerged as a privileged heterocyclic motif, demonstrating significant therapeutic potential across a spectrum of diseases. Its unique structural and electronic properties make it an attractive framework for the design of novel small molecule inhibitors targeting key cellular signaling pathways. This application note provides a comprehensive technical guide on the synthesis and strategic applications of a key intermediate, 4-Chloro-2-methylfuro[3,2-c]pyridine , in the development of next-generation therapeutics, with a particular focus on kinase inhibitors.

The furo[3,2-c]pyridine core is a versatile starting point for the development of potent and selective modulators of critical oncogenic and inflammatory pathways, including the PI3K/Akt/mTOR and JAK/STAT signaling cascades. The introduction of a chloro-substituent at the 4-position, as in this compound, provides a crucial reactive handle for medicinal chemists to elaborate the core structure and generate diverse libraries of compounds for biological screening. This strategic functionalization is pivotal in optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.

Synthetic Protocol: A Reliable Pathway to this compound

The synthesis of this compound can be efficiently achieved through a multi-step sequence, culminating in the chlorination of a furopyridone intermediate. This method offers a robust and scalable route to this valuable building block.

Overall Synthetic Workflow

The general synthetic strategy involves the initial construction of a 2-methylfuro[3,2-c]pyridin-4(5H)-one core, which is subsequently aromatized and chlorinated to yield the target compound.

Synthetic Workflow A 2-Methylfuran Precursor B Substituted Furanopropenoic Acid A->B Doebner Condensation C Furanopropenoyl Azide B->C Azide Formation D 2-Methylfuro[3,2-c]pyridin-4(5H)-one C->D Thermal Cyclization E This compound D->E Chlorination (e.g., POCl3)

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-3-(5-methylfuran-2-yl)propenoic acid

  • To a solution of 5-methyl-2-furaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (10 vol), add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford (E)-3-(5-methylfuran-2-yl)propenoic acid.

Step 2: Synthesis of (E)-3-(5-methylfuran-2-yl)propenoyl azide

  • Suspend (E)-3-(5-methylfuran-2-yl)propenoic acid (1.0 eq) in a suitable aprotic solvent such as acetone or THF.

  • Cool the suspension to 0 °C and add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).

  • Stir the mixture at 0 °C for 1-2 hours.

  • Add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature at 0 °C.

  • Continue stirring for an additional 1-2 hours at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Use the crude azide directly in the next step.

Step 3: Synthesis of 2-methylfuro[3,2-c]pyridin-4(5H)-one

  • Dissolve the crude (E)-3-(5-methylfuran-2-yl)propenoyl azide in a high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Heat the solution to 240-260 °C and maintain this temperature for 1-2 hours, allowing for thermal cyclization to occur.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and purify by recrystallization or column chromatography to yield 2-methylfuro[3,2-c]pyridin-4(5H)-one.

Step 4: Synthesis of this compound

  • To a flask containing 2-methylfuro[3,2-c]pyridin-4(5H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 vol).

  • Heat the mixture to reflux (approximately 105-110 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure This compound .

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 4-chloro substituent in this compound serves as a versatile synthetic handle for the introduction of various amine, alcohol, and other nucleophilic fragments via nucleophilic aromatic substitution (SNAr). This strategy is instrumental in the construction of focused compound libraries for screening against a wide range of biological targets, particularly protein kinases.

Targeting Key Signaling Pathways

Dysregulation of the PI3K/Akt/mTOR and JAK/STAT signaling pathways is a hallmark of numerous cancers and inflammatory diseases.[1][2][3][4][5] The furo[3,2-c]pyridine scaffold has been identified as a promising core for the development of inhibitors targeting these critical pathways.

Signaling Pathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 JAK/STAT Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT Gene Transcription Gene Transcription STAT->Gene Transcription Inflammation Inflammation Gene Transcription->Inflammation Immunity Immunity Gene Transcription->Immunity Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Furo_pyridine Furo[3,2-c]pyridine Derivatives Furo_pyridine->PI3K Inhibition Furo_pyridine->JAK Inhibition

Caption: Furo[3,2-c]pyridine derivatives as inhibitors of the PI3K/Akt/mTOR and JAK/STAT pathways.

Protocol: Synthesis of a 4-Amino-Substituted Furo[3,2-c]pyridine Derivative

This protocol exemplifies the utility of this compound as a key intermediate for the synthesis of a potential kinase inhibitor.

  • In a sealed reaction vessel, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2-1.5 eq) in a suitable solvent such as n-butanol, dioxane, or DMF.

  • Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-150 °C and stir for 12-24 hours. Microwave irradiation can often be employed to accelerate the reaction.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to yield the desired 4-amino-2-methylfuro[3,2-c]pyridine derivative.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table illustrates a hypothetical SAR for a series of 4-substituted 2-methylfuro[3,2-c]pyridine derivatives targeting a generic kinase.

Compound IDR Group (at C4)Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
1 -Cl>10,000>50
2a -NH-c-propyl52015.2
2b -N(Me)₂89025.8
2c -NH-Ph1504.5
2d -NH-(4-F-Ph)751.8
2e -morpholino1,20032.1

This data is illustrative and intended to demonstrate the type of information generated in a drug discovery campaign.

Conclusion and Future Directions

This compound is a strategically important intermediate in medicinal chemistry, providing a versatile platform for the synthesis of novel therapeutic agents. Its application in the development of kinase inhibitors targeting the PI3K/Akt/mTOR and JAK/STAT pathways holds significant promise for the treatment of cancer and inflammatory disorders. The synthetic protocols outlined in this note offer a reliable means to access this key building block and its derivatives. Future research will undoubtedly continue to expand the utility of the furo[3,2-c]pyridine scaffold, leading to the discovery of new and improved medicines.

References

  • Synthesis and Reactions of 2- and 4-Substituted Furo[3,2-c]pyridines. ResearchGate. Available from: [Link]

  • Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate. Available from: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. Available from: [Link]

  • PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. PubMed. Available from: [Link]

  • JAK-STAT Pathway Activation in Malignant and Nonmalignant Cells Contributes to MPN Pathogenesis and Therapeutic Response. PubMed. Available from: [Link]

  • The JAK/STAT signaling pathway: from bench to clinic. PMC - PubMed Central. Available from: [Link]

Sources

The Versatile Building Block: Application Notes for 4-Chloro-2-methylfuro[3,2-c]pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-2-methylfuro[3,2-c]pyridine as a versatile building block in modern organic synthesis. This document outlines the synthesis of the core scaffold and details its application in key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Introduction: The Significance of the Furo[3,2-c]pyridine Scaffold

The furo[3,2-c]pyridine moiety is a significant heterocyclic framework found in a variety of biologically active compounds. Its unique electronic properties and rigid structure make it an attractive scaffold in medicinal chemistry and materials science. The introduction of a chlorine atom at the 4-position, ortho to the pyridine nitrogen, renders this position highly susceptible to a range of synthetic transformations, making this compound a valuable and versatile intermediate for the synthesis of diverse molecular architectures.

PART 1: Synthesis of the Furo[3,2-c]pyridine Core

The construction of the furo[3,2-c]pyridine scaffold can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Sonogashira Coupling Followed by Annulation Cascade

A robust and flexible method for the synthesis of the furo[3,2-c]pyridine core involves a palladium-catalyzed Sonogashira cross-coupling reaction. This is followed by an intramolecular cyclization to form the fused furan ring. A common starting material for this approach is a suitably substituted iodopyridine.

Conceptual Workflow: Sonogashira Coupling and Cyclization

G cluster_coupling Sonogashira Coupling iodopyridine Substituted 3-Iodo-4-hydroxypyridine intermediate Alkynylpyridine Intermediate iodopyridine->intermediate Cross-Coupling alkyne Terminal Alkyne (e.g., Propyne for 2-methyl derivative) alkyne->intermediate pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) pd_catalyst->intermediate cu_cocatalyst Cu(I) Co-catalyst (e.g., CuI) cu_cocatalyst->intermediate base Base (e.g., Et₃N) base->intermediate cyclization Intramolecular Cyclization (5-endo-dig) intermediate->cyclization Heat or Base product 2-Methylfuro[3,2-c]pyridin-4-ol cyclization->product

Caption: Sonogashira coupling and cyclization cascade for furo[3,2-c]pyridine synthesis.

Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines

For the synthesis of the saturated analogues, the Pictet-Spengler reaction offers an effective route. This acid-catalyzed reaction involves the condensation of a furan-containing ethanamine with an aldehyde, followed by cyclization.[1] While this method yields the tetrahydro derivative, subsequent aromatization can provide access to the furo[3,2-c]pyridine core.

PART 2: Preparation of this compound

Direct and selective chlorination of the 2-methylfuro[3,2-c]pyridine scaffold at the 4-position is a critical step. While specific literature for this exact transformation is scarce, established methods for the chlorination of pyridin-4-ols or related heterocycles can be adapted. A common approach involves the conversion of the corresponding 4-hydroxy (or 4-pyridone) precursor to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Protocol 1: Chlorination of 2-Methylfuro[3,2-c]pyridin-4-ol (Hypothetical)

This protocol is based on standard procedures for the chlorination of hydroxypyridines.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place 2-methylfuro[3,2-c]pyridin-4-ol (1.0 equivalent).

  • Reaction Setup: Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The large excess of POCl₃ often serves as the solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or another suitable base until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

PART 3: Applications in Key Synthetic Transformations

The chlorine atom at the 4-position of the furo[3,2-c]pyridine ring is activated towards both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This is due to the electron-withdrawing effect of the adjacent pyridine nitrogen, which stabilizes the intermediate in nucleophilic aromatic substitution and facilitates oxidative addition in palladium catalysis.[2][3][4]

Nucleophilic Aromatic Substitution (SNAr)

This compound is an excellent substrate for SNAr reactions, allowing for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a Meisenheimer-like intermediate that is stabilized by the pyridine nitrogen.[2][3][4]

General SNAr Reaction Scheme

G start This compound product 4-Substituted-2-methylfuro[3,2-c]pyridine start->product S N Ar nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH₂, R-SH) nucleophile->product base Base (e.g., NaH, K₂CO₃, t-BuOK) base->product

Caption: General workflow for SNAr reactions of this compound.

Protocol 2: General Procedure for SNAr with an Amine Nucleophile
  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add the amine nucleophile (1.1-1.5 equivalents) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents).

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., EtOAc).

  • Washing: Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Nucleophile TypeTypical BaseSolventTemperature (°C)
Primary/Secondary AminesK₂CO₃, Cs₂CO₃DMF, DMSO80-120
Alcohols (as alkoxides)NaH, KHMDSTHF, DMF25-80
PhenolsK₂CO₃, Cs₂CO₃DMF, Acetonitrile60-100
ThiolsK₂CO₃, Na₂CO₃DMF, Ethanol25-80

Table 1: Representative conditions for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond of this compound is also amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the furo[3,2-c]pyridine core and various aryl or vinyl boronic acids or esters.[5][6][7]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Heating: Heat the reaction to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.

CatalystLigand (if not pre-formed)BaseSolvent System
Pd(PPh₃)₄-K₂CO₃, Na₂CO₃Toluene/H₂O, Dioxane/H₂O
Pd(OAc)₂SPhos, XPhosK₃PO₄Dioxane, Toluene
PdCl₂(dppf)-K₂CO₃, Cs₂CO₃DMF, DME

Table 2: Common catalyst/ligand/base systems for Suzuki-Miyaura coupling of aryl chlorides.

For the formation of C-N bonds, the Buchwald-Hartwig amination provides a versatile and efficient method to couple this compound with a wide range of primary and secondary amines.[8][9][10]

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pdII_complex L₂Pd(Ar)Cl ox_add->pdII_complex amine_coord Amine Coordination pdII_complex->amine_coord pd_amido L₂Pd(Ar)(HNR'R'')Cl amine_coord->pd_amido deprotonation Deprotonation (Base) pd_amido->deprotonation pd_amido_complex L₂Pd(Ar)(NR'R'') deprotonation->pd_amido_complex red_elim Reductive Elimination pd_amido_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR'R'' red_elim->product aryl_halide Ar-Cl aryl_halide->ox_add amine HNR'R'' amine->amine_coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube or sealed vial, combine this compound (1.0 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS, 1.4 equivalents).

  • Solvent Addition and Degassing: Add an anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane) and degas the mixture.

  • Heating: Heat the reaction mixture under an inert atmosphere to 80-110 °C until completion.

  • Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its activated 4-position allows for a broad range of functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the rich chemistry of this scaffold in their synthetic endeavors.

References

  • BenchChem. (2025). Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide. [URL: provided by grounding tool]
  • BenchChem. (2025). Furo[3,2-c]pyridine Synthesis: A Technical Support Center for Researchers. [URL: provided by grounding tool]
  • Ivanov, A. S., et al. (2019). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Molecules, 24(15), 2789. [URL: https://www.mdpi.com/1420-3049/24/15/2789]
  • Reissig, H.-U., et al. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives.
  • Krasavin, M., et al. (2020). Novel Solvent Promoted Synthesis of Furo[3,2-c]pyridines from 3-Alkynyl-4-pyrones: Synergy of a 4-Pyrone and an α-Alkynyl Enone Fragments. European Journal of Organic Chemistry, 2020(30), 4768-4775. [URL: provided by grounding tool]
  • Wikipedia. (2023). Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(42), 26237-26244. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03019a]
  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [URL: provided by grounding tool]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Chemistry Online. (2022). Nucleophilic substitution of pyridines. [URL: provided by grounding tool]
  • Google Patents. (1996). US5484929A - Chlorination process. [URL: https://patents.google.
  • Wikipedia. (2023). Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [URL: provided by grounding tool]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [URL: provided by grounding tool]
  • BenchChem. (2025). An In-depth Technical Guide to 3-Chlorofuro[2,3-b]pyridine: Properties, Synthesis, and Reactivity. [URL: provided by grounding tool]
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889-1896. [URL: provided by grounding tool]
  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [URL: https://pubmed.ncbi.nlm.nih.gov/38556272/]
  • ResearchGate. (2025). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [URL: provided by grounding tool]
  • PubChem. (n.d.). Furo[3,2-c]pyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12234604]

Sources

Application Notes and Protocols for the Synthesis of Tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Furo[3,2-c]pyridine Scaffold

The fusion of a furan ring with a pyridine nucleus gives rise to the furo[3,2-c]pyridine heterocyclic system, a scaffold of considerable interest in medicinal chemistry and drug discovery.[1] These compounds are structurally significant as they are present in a variety of biologically active molecules and natural products.[1][2] The hydrogenated forms, particularly tetrahydrofuro[3,2-c]pyridines, serve as crucial intermediates for the synthesis of novel therapeutic agents. Their diverse biological activities include potential as antipsychotic agents, kinase inhibitors, and anticancer therapeutics.[1][2][3] For instance, certain derivatives have demonstrated excellent in vitro inhibitory activity against Janus kinase 2 (JAK2), while others have shown potent agonism at the κ-opioid receptor.[2][3]

The Pictet-Spengler reaction offers a robust and efficient pathway for constructing the core tetrahydrofuro[3,2-c]pyridine ring system.[1][4] This reaction, discovered in 1911 by Amé Pictet and Theodor Spengler, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5] The driving force of this reaction is the formation of a highly electrophilic iminium ion, which then undergoes intramolecular cyclization.[5]

This document provides a comprehensive guide to the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines using a semi-one-pot Pictet-Spengler methodology. We will delve into the reaction mechanism, provide detailed experimental protocols, discuss challenges and optimization strategies, and highlight the applications of this versatile scaffold in drug development.

Reaction Mechanism and Core Synthesis Pathway

The synthesis of the tetrahydrofuro[3,2-c]pyridine scaffold is typically achieved through a semi-one-pot method. This involves the initial condensation of 2-(5-methylfuran-2-yl)ethanamine with a chosen aldehyde to form an imine, which is then subjected to an acid-catalyzed Pictet-Spengler cyclization without isolation of the imine intermediate.[1][4][6]

The general workflow for this synthesis is depicted below:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Pictet-Spengler Cyclization Amine 2-(5-methylfuran-2-yl)ethanamine Imine Intermediate Imine Amine->Imine Condensation (Heat) Aldehyde Substituted Aldehyde Aldehyde->Imine Iminium_Ion Iminium Ion Imine->Iminium_Ion Acid Catalyst (e.g., HCl) Cyclized_Intermediate Spirocyclic Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Attack Product Tetrahydrofuro[3,2-c]pyridine Cyclized_Intermediate->Product Rearomatization

Figure 1: General workflow for the synthesis of tetrahydrofuro[3,2-c]pyridines.

The reaction proceeds via the following mechanistic steps:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine of 2-(5-methylfuran-2-yl)ethanamine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine. This step is typically facilitated by heating.

  • Iminium Ion Generation: In the presence of an acid catalyst, the nitrogen atom of the imine is protonated, generating a highly electrophilic iminium ion.[2][5]

  • Intramolecular Cyclization: The electron-rich furan ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This ring-closing step forms the new six-membered ring.

  • Deprotonation/Rearomatization: Finally, a proton is lost from the furan ring to restore its aromaticity, yielding the stable tetrahydrofuro[3,2-c]pyridine product.

Experimental Protocols

The following protocols are based on a semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.[4][7][8]

Materials and Reagents
  • 2-(5-methylfuran-2-yl)ethanamine

  • Substituted aromatic aldehydes

  • Dry acetonitrile

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Saturated aqueous sodium hydroxide solution

  • Ethyl acetate

  • Silica gel for column chromatography

  • Petroleum ether

General Procedure for the Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines

Method A (1.0 mmol scale):

  • To a solution of the selected aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol, 125 µL).[7]

  • Heat the reaction mixture at 82 °C for 1 hour (monitor by TLC).

  • Concentrate the mixture to dryness under reduced pressure.

  • To the resulting crude imine, add glacial acetic acid (750 µL) followed by the portionwise addition of concentrated hydrochloric acid (500 µL).

  • Stir the reaction mixture at 70 °C for 5 hours (monitor by TLC).

  • After completion, add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature.

  • Filter the formed precipitate and extract the filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate).

Method B (2.0 mmol scale):

  • To a solution of the aldehyde (2.0 mmol) in dry acetonitrile (2 mL), add 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol, 250 µL).[7]

  • Heat the reaction mixture at 82 °C for 1 hour (monitor by TLC) and then concentrate to dryness.

  • To the solution of the crude imine in glacial acetic acid (1.5 mL), add concentrated HCl (1 mL) portionwise.

  • Stir the reaction mixture at 70 °C for 5 hours (monitor by TLC).

  • Add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature.

  • Filter the formed precipitate and extract the filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Reaction Optimization

The reaction conditions for the Pictet-Spengler cyclization can be optimized to improve yields and minimize side products. Key parameters to consider include the choice of acid catalyst, solvent, reaction temperature, and time.

EntrySolventTime (h)Temperature (°C)Acid (equiv.)Yield of 4a (%)
1CH3CN1.550HCl (2.0)26
2CH3CN5.550HCl (1.0)53
3CH3CN2482HCl (1.5)29
4Toluene270HCl (1.0)58
51,4-Dioxane270HCl (1.0)8
6AcOH48118TsOH (4.0)ND
7AcOH24rtHCl (2.0)31
8AcOH3.570HCl (2.0)48
9AcOH570HCl (2.0)67
10AcOH6.570HCl (2.5)38

Adapted from Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997.[6]

Challenges and Optimization Strategies

A significant challenge in the Pictet-Spengler synthesis of tetrahydrofuro[3,2-c]pyridines is the potential for side reactions and product degradation, particularly under strongly acidic conditions.

  • Tarring and Decomposition: Furan rings are known to be sensitive to strong acids, which can lead to polymerization and the formation of tarry byproducts.[9] The intermediate dihydrofuro[3,2-c]pyridines can also be unstable under these conditions. To mitigate this, careful optimization of the acid catalyst and its stoichiometry is crucial. Milder acids or a reduction in the amount of strong acid can sometimes be beneficial.

  • Influence of Substituents: The electronic nature of the substituents on the aromatic aldehyde can significantly impact the reaction yield. Electron-donating groups on the benzaldehyde generally lead to higher yields of the desired tetrahydrofuro[3,2-c]pyridines.[3][4] Conversely, strong electron-withdrawing groups may result in lower yields.

  • Formation of 1,4-Diketone Byproducts: In some cases, acid-catalyzed hydrolysis of the furan ring in the product can occur, leading to the formation of 3-(2-oxopropyl)piperidin-4-ones.[3][4] This side reaction is more likely to occur with prolonged reaction times or at higher temperatures.

Troubleshooting Flowchart:

G Start Low Yield or Significant Byproducts Check_Acid Is tarring observed? Start->Check_Acid Reduce_Acid Reduce acid concentration or use a milder acid. Check_Acid->Reduce_Acid Yes Check_Substituents Are there strong electron-withdrawing groups on the aldehyde? Check_Acid->Check_Substituents No Modify_Conditions Consider longer reaction times or slightly higher temperatures. Check_Substituents->Modify_Conditions Yes Check_Byproducts Is the 1,4-diketone byproduct observed? Check_Substituents->Check_Byproducts No Reduce_Time_Temp Reduce reaction time and/or temperature. Check_Byproducts->Reduce_Time_Temp Yes

Figure 2: Troubleshooting guide for the Pictet-Spengler synthesis.

Application Notes: The Role in Drug Discovery

The tetrahydrofuro[3,2-c]pyridine scaffold is a versatile building block for the development of novel therapeutic agents. Its rigid, bicyclic structure allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.

  • Kinase Inhibition: As mentioned, derivatives of this scaffold have shown promise as JAK2 inhibitors.[2][3] The modular nature of the Pictet-Spengler synthesis allows for the introduction of various substituents at the 4-position, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

  • Central Nervous System (CNS) Applications: The structural similarity of the furo[3,2-c]pyridine core to known CNS-active compounds makes it an attractive scaffold for the development of agents targeting neurological disorders.

  • Anticancer Therapeutics: The development of novel anticancer agents is another promising application. For example, furopyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[10]

Conclusion

The Pictet-Spengler reaction provides an effective and adaptable method for the synthesis of tetrahydrofuro[3,2-c]pyridines, a class of compounds with significant potential in drug discovery. By understanding the reaction mechanism and optimizing the reaction conditions, researchers can efficiently access a diverse library of these valuable heterocyclic scaffolds. The insights and protocols provided in this guide are intended to facilitate the exploration of this promising area of medicinal chemistry.

References

  • Application Notes & Protocols: Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction - Benchchem.
  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. Available at: [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. Available at: [Link]

  • (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Available at: [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. Beilstein journal of organic chemistry, 19, 991–997. Available at: [Link]

  • Pictet–Spengler reaction - Wikipedia. Available at: [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. Available at: [Link]

  • A Comparative Analysis of 2,3-Dihydrofuro[3,2-c]pyridine and Furo[3,2-c]pyridine - Benchchem.
  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health. Available at: [Link]

  • "troubleshooting byproduct formation in 2,3-dihydrofuro[3,2-c]pyridine reactions" - Benchchem.
  • Application Notes and Protocols for the Use of 2,3-Dihydrofuro[3,2-c]pyridine Scaffolds in Organic Synthesis - Benchchem.
  • Synthesis of Novel 2,3-Dihydrofuro[3,2-c]pyridine Derivatives: An In-depth Technical Guide - Benchchem.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-2-methylfuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs.[1] Its unique electronic and structural features make it a versatile building block for the synthesis of compounds with a wide range of biological activities. Among its derivatives, 4-Chloro-2-methylfuro[3,2-c]pyridine stands out as a key intermediate, amenable to a variety of synthetic transformations. This document provides a comprehensive guide to the nucleophilic substitution reactions of this compound, offering detailed application notes, mechanistic insights, and step-by-step protocols for researchers, scientists, and drug development professionals.

The presence of the chlorine atom at the 4-position of the electron-deficient pyridine ring system makes it susceptible to nucleophilic aromatic substitution (SNAr).[2][3] This reactivity allows for the introduction of a diverse array of functional groups, including amines, ethers, and thioethers, which are crucial for modulating the physicochemical and pharmacological properties of the resulting molecules.[4]

Mechanistic Overview: The Addition-Elimination Pathway

Nucleophilic aromatic substitution (SNAr) on this compound proceeds predominantly through a two-step addition-elimination mechanism.[4][5][6] This pathway is favored due to the electron-deficient nature of the pyridine ring, which is further influenced by the fused furan ring.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the chlorine leaving group (C4).[6] This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5][7] The stability of this intermediate is a critical factor influencing the reaction rate. The negative charge is delocalized across the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.[8][9]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the furo[3,2-c]pyridine ring system is restored, yielding the final substitution product.[5][6]

Caption: General mechanism of SNAr on this compound.

Regioselectivity

The nucleophilic attack occurs selectively at the C4 position. This is because the pyridine nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate when the attack is at the ortho (C2) or para (C4) positions.[8][9] In the case of this compound, the C4 position is para to the ring nitrogen, leading to favorable stabilization of the intermediate.

Survey of Nucleophilic Substitution Reactions

A wide variety of nucleophiles can be employed to displace the chlorine atom in this compound. The choice of nucleophile, solvent, base, and temperature can significantly influence the reaction outcome and yield. The following table summarizes representative examples of these transformations.

NucleophileReagents and ConditionsProductYield (%)Reference
Amines
MorpholineK₂CO₃, DMF, 100 °C, 12 h4-(Morpholin-4-yl)-2-methylfuro[3,2-c]pyridine~85[10]
PiperidineK₂CO₃, DMF, 100 °C, 12 h2-Methyl-4-(piperidin-1-yl)furo[3,2-c]pyridine~90[10]
PyrrolidineK₂CO₃, DMF, 100 °C, 12 h2-Methyl-4-(pyrrolidin-1-yl)furo[3,2-c]pyridine~88[10]
AnilineNaH, THF, reflux, 8 hN-Phenyl-2-methylfuro[3,2-c]pyridin-4-amineVariesGeneral protocol
Alcohols/Phenols
Sodium MethoxideCH₃ONa, CH₃OH, reflux, 6 h4-Methoxy-2-methylfuro[3,2-c]pyridineGood[10]
Sodium EthoxideC₂H₅ONa, C₂H₅OH, reflux, 6 h4-Ethoxy-2-methylfuro[3,2-c]pyridineGood[10]
PhenolK₂CO₃, DMF, 120 °C, 16 h2-Methyl-4-phenoxyfuro[3,2-c]pyridineModerateGeneral protocol
Thiols
Sodium ThiophenoxidePhSNa, DMF, 80 °C, 4 h2-Methyl-4-(phenylthio)furo[3,2-c]pyridineHighGeneral protocol
Sodium SulfideNa₂S·9H₂O, DMF, 100 °C, 12 h2-Methylfuro[3,2-c]pyridin-4-thiolModerateGeneral protocol

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key nucleophilic substitution reactions on this compound.

Protocol 1: Synthesis of 4-(Morpholin-4-yl)-2-methylfuro[3,2-c]pyridine (Amination)

This protocol describes a typical procedure for the amination of this compound using a cyclic secondary amine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Addition of Nucleophile: Add morpholine (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired product.

Amination_Workflow A 1. Reaction Setup (Substrate, Base, Solvent) B 2. Add Morpholine A->B C 3. Heat at 100 °C (12 hours) B->C D 4. TLC Monitoring C->D E 5. Aqueous Work-up D->E Reaction Complete F 6. Extraction with Ethyl Acetate E->F G 7. Drying and Concentration F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the amination of this compound.

Protocol 2: Synthesis of 4-Methoxy-2-methylfuro[3,2-c]pyridine (O-Alkylation)

This protocol details the synthesis of an ether derivative via nucleophilic substitution with an alkoxide.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (CH₃ONa) (1.5 eq)

  • Anhydrous Methanol (CH₃OH)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Addition of Base/Nucleophile: Add sodium methoxide (1.5 eq) portion-wise to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

OAlkylation_Workflow A 1. Dissolve Substrate in Methanol B 2. Add Sodium Methoxide A->B C 3. Reflux for 6 hours B->C D 4. TLC Monitoring C->D E 5. Quench with NH4Cl D->E Reaction Complete F 6. Extraction with Dichloromethane E->F G 7. Drying and Concentration F->G H 8. Flash Chromatography G->H I Pure Product H->I

Caption: Workflow for the O-alkylation of this compound.

Protocol 3: Synthesis of 2-Methyl-4-(phenylthio)furo[3,2-c]pyridine (S-Arylation)

This protocol outlines the formation of a thioether linkage using a thiol nucleophile.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Nucleophile Preparation: In a separate flask, dissolve thiophenol (1.1 eq) in anhydrous THF. Carefully add sodium hydride (1.2 eq) at 0 °C and stir for 30 minutes to form the sodium thiophenoxide.

  • Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Addition of Nucleophile: Slowly add the prepared sodium thiophenoxide solution to the solution of the substrate at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction with water.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

SArylation_Workflow cluster_0 Nucleophile Preparation cluster_1 Main Reaction A 1. Dissolve Thiophenol in THF B 2. Add NaH at 0 °C A->B D 4. Add Thiophenoxide Solution B->D C 3. Dissolve Substrate in THF C->D E 5. Stir at RT for 4 hours D->E F 6. TLC Monitoring E->F G 7. Aqueous Work-up F->G Reaction Complete H 8. Extraction with Ethyl Acetate G->H I 9. Drying and Concentration H->I J 10. Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the S-arylation of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of substituted furo[3,2-c]pyridines. The protocols and mechanistic insights provided in this application note serve as a practical guide for researchers in the field of medicinal chemistry and organic synthesis. The predictable reactivity of this scaffold under SNAr conditions allows for the systematic exploration of chemical space in the pursuit of novel therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-4-nitropyridine N-oxide.
  • Jacobsen, E. N., et al. (2018). Concerted nucleophilic aromatic substitution.
  • Mehar Al Minnath (LetsLearnChem). (2021, July 8). Aromatic Nucleophilic Substitution (SNAr) Mechanism [Video]. YouTube.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate.
  • Búdová, M., Fojtíková, K., Miklovič, J., Mrázová, V., Horváth, B., & Krutošíková, A. (2006). Synthesis and Reactions of 2- and 4-Substituted Furo[3,2-c]pyridines. ResearchGate.
  • Nucleophilic aromatic substitutions. (2019, January 19). [Video]. YouTube.
  • PubChem. (n.d.). 4-Chloro-7-methylfuro[3,2-c]pyridine.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (n.d.). PMC - NIH.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Rational Design, Synthesis, and Evaluation of Novel 2,4-Chloro- And Hydroxy-Substituted Diphenyl Benzofuro[3,2-b]Pyridines: Non-intercalative Catalytic Topoisomerase I and II Dual Inhibitor. (2017, February 15). PubMed.
  • Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. (n.d.). Organic Syntheses Procedure.
  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. (n.d.). NIH.
  • Moron, J., & Bisagni, E. (1986). Synthesis of 4‐methylfuro[3′,2′:5,6]benzofuro[3,2‐c]pyridine. Journal of Heterocyclic Chemistry, 23(6), 1637–1639.
  • Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001, May 1).
  • Guidechem. (n.d.). This compound 31270-81-2 wiki.
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity [Video]. (2020, September 8). YouTube.
  • Aguilar, A., Lu, J., Liu, L., Du, D., Bernard, D., McEachern, D., ... & Wang, S. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839.

Sources

Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The tetrahydrofuro[3,2-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its presence in a variety of biologically active natural products and synthetic compounds has established it as a key pharmacophore. This comprehensive technical guide provides an in-depth exploration of the synthetic methodologies for preparing 4-substituted tetrahydrofuro[3,2-c]pyridines, with a primary focus on the robust and widely applicable Pictet-Spengler reaction. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a summary of the biological relevance of this important class of molecules.

Introduction: The Significance of the Tetrahydrofuro[3,2-c]pyridine Core

Hydrogenated furo[3,2-c]pyridines represent an important class of heterocyclic compounds, with their core structure being a key feature in many bioactive and natural compounds.[1][2] The structural rigidity and defined three-dimensional orientation of substituents make this scaffold an attractive starting point for the design of novel therapeutic agents. Derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects and modulation of G-protein coupled receptors.[3] For instance, certain tetrahydrofuro[3,2-c]pyridine analogues have exhibited excellent in vitro JAK2 inhibitory activity, while others have been identified as potent κ-opioid receptor agonists with significant antinociceptive properties.[1][2] The lactam derivative has shown promising antituberculosis activity with high selectivity for Mycobacterium tuberculosis.[1][2] The natural product Araliopsine also contains this core structure.[1][2] Given this diverse bioactivity, the development of efficient and versatile synthetic routes to access functionalized tetrahydrofuro[3,2-c]pyridines is a critical endeavor in modern medicinal chemistry.

Synthetic Methodologies: An Overview

Several synthetic strategies have been developed for the construction of the tetrahydrofuro[3,2-c]pyridine ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prominent and versatile methods include:

  • Pictet-Spengler Reaction: This is a robust and widely employed acid-catalyzed reaction involving the condensation of a furan-ethylamine derivative with an aldehyde or ketone.[3] The resulting iminium ion undergoes an intramolecular electrophilic substitution to yield the cyclized product.[3] This approach is particularly effective for the synthesis of 4-substituted derivatives.

  • Intramolecular Friedel-Crafts Alkylation: This method involves the cyclization of 3-substituted furan derivatives bearing a suitable electrophilic side chain, such as an alcohol, alkene, or alkyne.[1][4]

  • Gold(I)-Catalyzed Domino Reaction: A related approach utilizes a gold(I)-catalyzed domino sequence of dearomatization, ipso-cyclization, and Michael-type Friedel-Crafts alkylation.[1][4]

  • Bischler-Napieralski Cyclocondensation: This route involves the cyclocondensation of a formamide precursor followed by reduction of the resulting C=N bond.[2] However, this method can be limited by the instability of the intermediate dihydrofuro[3,2-c]pyridines and potential for tarring in acidic conditions.[2]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient one-pot synthesis of polysubstituted tetrahydrofuro[2,3-c]pyridines, a related isomer, by combining readily available starting materials.[5]

This guide will focus on the Pictet-Spengler reaction due to its reliability, operational simplicity, and the ready availability of the requisite starting materials.

The Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridine Synthesis

A highly effective semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines has been developed based on the Pictet-Spengler reaction.[1][4][6] This method relies on the condensation of the readily accessible 2-(5-methylfuran-2-yl)ethanamine with a variety of commercially available aromatic aldehydes, followed by an acid-catalyzed cyclization.[1][4][6]

Mechanistic Insights

The reaction proceeds through a well-established mechanism. The initial step is the condensation of the primary amine of 2-(5-methylfuran-2-yl)ethanamine with the aldehyde to form a Schiff base (imine). In the presence of an acid catalyst, the imine is protonated to generate a highly electrophilic iminium ion. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich furan ring attacks the iminium carbon to form the new six-membered ring, yielding the desired tetrahydrofuro[3,2-c]pyridine product.

Pictet-Spengler_Mechanism Pictet-Spengler Reaction Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotonation Amine 2-(5-methylfuran-2-yl)ethanamine Imine Schiff Base (Imine) Amine->Imine + R-CHO, -H2O Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H+ Cyclization Electrophilic Aromatic Substitution Iminium->Cyclization Product 4-Substituted Tetrahydrofuro[3,2-c]pyridine Cyclization->Product - H+

Figure 1: Mechanism of the Pictet-Spengler reaction for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.

Influence of Substituents

The electronic nature of the substituents on the aromatic aldehyde has a significant impact on the reaction yield. Aldehydes bearing electron-donating groups generally provide the desired products in much higher yields compared to those with electron-withdrawing moieties.[1][4] This is likely due to the increased nucleophilicity of the imine intermediate, which facilitates the cyclization step.

Detailed Experimental Protocol: Semi-One-Pot Synthesis

The following protocol is a representative procedure for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction.

Experimental_Workflow Experimental Workflow Start Start Step1 Step 1: Imine Formation Mix 2-(5-methylfuran-2-yl)ethanamine and aromatic aldehyde in acetonitrile. Start->Step1 Step2 Step 2: Reflux Reflux the mixture for 1 hour. Step1->Step2 Step3 Step 3: Acidification Cool to room temperature and add a mixture of acetic and hydrochloric acid. Step2->Step3 Step4 Step 4: Reaction Stir at room temperature for the specified time. Step3->Step4 Step5 Step 5: Work-up Neutralize with aqueous NaOH and extract with an organic solvent. Step4->Step5 Step6 Step 6: Purification Purify the crude product by column chromatography. Step5->Step6 End End Product Step6->End

Figure 2: A generalized experimental workflow for the semi-one-pot synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines.

Materials:

  • 2-(5-methylfuran-2-yl)ethanamine

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Anhydrous acetonitrile (CH3CN)

  • Acetic acid (AcOH)

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) solution

  • Dichloromethane (CH2Cl2) or ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in anhydrous acetonitrile (5 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain for 1 hour. The formation of the imine can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After cooling the reaction mixture to room temperature, add a pre-mixed solution of acetic acid (2 mL) and concentrated hydrochloric acid (0.5 mL).

  • Reaction Monitoring: Stir the mixture at room temperature for 1-24 hours. The progress of the cyclization should be monitored by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of NaHCO3 or NaOH until the pH is basic.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-substituted tetrahydrofuro[3,2-c]pyridine.

Data Summary: Representative Yields

The yields of 4-substituted tetrahydrofuro[3,2-c]pyridines are dependent on the nature of the substituent on the aromatic aldehyde. The following table summarizes representative yields for a selection of derivatives.

EntryAldehyde Substituent (R)Yield (%)
1H67
24-Me75
34-OMe82
44-F55
54-Cl60
64-Br63
74-NO2Trace
82-Cl45

Data compiled from literature sources.[1][4][6] Yields are for the isolated, purified product.

Further Transformations and Applications

The synthesized 4-substituted tetrahydrofuro[3,2-c]pyridines are versatile intermediates for further chemical modifications. For example, the secondary amine in the pyridine ring can be readily N-acetylated using acetyl chloride or N-methylated by treatment with sodium hydride followed by methyl iodide.[2] Additionally, under certain acidic conditions, the furan ring can undergo hydrolysis to yield 3-(2-oxopropyl)piperidin-4-ones, which are valuable building blocks for the synthesis of other heterocyclic systems, such as tetrahydropyrrolo[3,2-c]pyridines via a Paal-Knorr pyrrole synthesis.[2][4]

Conclusion

The Pictet-Spengler reaction provides a reliable and efficient pathway for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines from readily available starting materials.[1][4] This semi-one-pot procedure, coupled with the ability to introduce a wide range of substituents, makes it a valuable tool for medicinal chemists and researchers in drug discovery. The mild reaction conditions and reasonable to good yields for many derivatives underscore the practical utility of this methodology. The biological significance of the tetrahydrofuro[3,2-c]pyridine scaffold continues to drive the development of novel synthetic approaches and the exploration of its potential as a source of new therapeutic agents.

References

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. PubMed. [Link]

  • Synthesis of Polysubstituted 4,5,6,7-Tetrahydrofuro[2,3-c]pyridines by a Novel Multicomponent Reaction. ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-methylfuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methylfuro[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important heterocyclic compound. We will move beyond simple procedural lists to explain the underlying chemical principles and provide robust troubleshooting strategies.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical agents and bioactive molecules. The furo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2] Optimizing the synthesis of this chlorinated derivative is crucial for the efficient and cost-effective production of downstream drug candidates.

This guide will focus on the common two-step synthetic route: the formation of the furo[3,2-c]pyridin-4(5H)-one core, followed by its chlorination.

Common Synthetic Pathway

A prevalent and effective method for synthesizing this compound involves a two-step process. The first step is the construction of the 2-methylfuro[3,2-c]pyridin-4(5H)-one intermediate.[3] The second step is the chlorination of this intermediate to yield the final product.[4][5]

Workflow of the Synthesis

cluster_0 Step 1: Furo[3,2-c]pyridin-4(5H)-one Formation cluster_1 Step 2: Chlorination start Starting Materials step1 Cyclization Reaction start->step1 intermediate 2-Methylfuro[3,2-c]pyridin-4(5H)-one step1->intermediate chlorination Chlorination with POCl3 intermediate->chlorination workup Aqueous Work-up & Extraction chlorination->workup purification Purification (e.g., Crystallization) workup->purification product This compound purification->product cluster_0 Mechanism of Chlorination start 2-Methylfuro[3,2-c]pyridin-4(5H)-one step1 Attack on POCl3 start->step1 intermediate1 Intermediate Adduct step1->intermediate1 step2 Chloride Attack & Aromatization intermediate1->step2 product This compound step2->product

Sources

Stability and degradation of 4-Chloro-2-methylfuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-methylfuro[3,2-c]pyridine (CAS No: 31270-81-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the handling, storage, and use of this compound in a laboratory setting.

Question 1: I am observing a new, more polar spot on my TLC plate after storing a solution of this compound in methanol for a few days at room temperature. What is likely happening?

Answer:

The appearance of a more polar impurity on a TLC plate suggests a degradation reaction has occurred. Given the structure of this compound and the storage solvent, the most probable cause is a nucleophilic aromatic substitution (SNAr) reaction.

  • Causality: The pyridine ring in the furo[3,2-c]pyridine system is electron-deficient, which makes the carbon atom attached to the chlorine susceptible to nucleophilic attack. Methanol, although a weak nucleophile, can react with the compound, especially over time, to replace the chlorine atom with a methoxy group (-OCH₃). The resulting 4-methoxy-2-methylfuro[3,2-c]pyridine is more polar than the starting material due to the presence of the oxygen atom in the methoxy group, leading to a lower Rf value on a normal-phase TLC plate. SNAr reactions of halopyridines are well-documented, and the rate can be influenced by the electron-withdrawing nature of the fused furan ring.[1][2]

  • Preventative Measures:

    • Solvent Selection: For short-term storage of solutions, consider using less nucleophilic solvents such as acetonitrile, dichloromethane, or ethyl acetate.

    • Temperature Control: Store solutions at low temperatures (e.g., 4°C or -20°C) to significantly slow down the rate of this degradation reaction.

    • Fresh Preparation: Ideally, prepare solutions of this compound fresh before use to minimize the risk of degradation.

Question 2: My reaction yield is consistently lower than expected when using this compound in a reaction with a primary amine nucleophile. I've confirmed the purity of my starting materials. What could be the issue?

Answer:

Lower than expected yields in reactions involving nucleophilic substitution on this compound can often be attributed to side reactions or incomplete reaction.

  • Potential Side Reactions:

    • Competitive Nucleophilic Attack: If your reaction conditions are not carefully controlled, other nucleophiles present in the reaction mixture (e.g., water, hydroxide from a basic workup) could compete with your primary amine, leading to the formation of byproducts such as 2-methylfuro[3,2-c]pyridin-4-ol.

    • Degradation of the Furo[3,2-c]pyridine Core: Under strongly acidic or basic conditions, the furo[3,2-c]pyridine ring system itself may be susceptible to degradation, although it is generally considered to be a stable scaffold.[3]

  • Troubleshooting Steps:

    • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or GC-MS) to determine the optimal reaction time and identify the formation of any byproducts.

    • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to minimize hydrolysis of the starting material. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).

    • Base Selection: If a base is required for your reaction, choose a non-nucleophilic base (e.g., diisopropylethylamine, DBU) to avoid competition with your primary amine.

    • Temperature Optimization: The reaction temperature can significantly impact the rate of the desired reaction versus side reactions. Experiment with a range of temperatures to find the optimal balance.

Question 3: I am trying to characterize a degradation product of this compound and the mass spectrometry data suggests the addition of an oxygen atom and the loss of HCl. What is the likely structure of this degradant?

Answer:

The mass spectrometry data strongly indicates the formation of 2-methylfuro[3,2-c]pyridin-4(5H)-one . This is a common degradation product resulting from the hydrolysis of the 4-chloro substituent.

  • Mechanism: The chloro group at the 4-position is susceptible to hydrolysis, particularly in the presence of moisture or under aqueous acidic or basic conditions. The initial step is the nucleophilic attack of water on the carbon bearing the chlorine atom, followed by the elimination of hydrogen chloride to form the corresponding pyridone. The hydrolysis of α-chloro-substituted pyridones is a known transformation.[4]

  • Confirmation: To confirm the structure, you can utilize the following analytical techniques:

    • NMR Spectroscopy: The 1H NMR spectrum of the pyridone will show characteristic shifts for the protons on the pyridine and furan rings, and the absence of the signal corresponding to the proton adjacent to the chlorine in the starting material. The 13C NMR will show a carbonyl carbon signal.

    • FTIR Spectroscopy: The presence of a strong absorption band in the region of 1640-1680 cm-1 would be indicative of a pyridone carbonyl group.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of this compound.

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[5] For optimal preservation of purity, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended. Protect from light and moisture.[5]

Q2: Is this compound sensitive to light?

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents.[5][6] It can also react with strong acids, strong bases, and nucleophiles. Care should be taken to avoid contact with these substances unless they are part of a planned chemical reaction.

Q4: What are the expected major degradation pathways for this compound?

A4: The two primary degradation pathways are:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is susceptible to replacement by various nucleophiles (e.g., water, alcohols, amines).[1][7]

  • Hydrolysis: Reaction with water leads to the formation of 2-methylfuro[3,2-c]pyridin-4(5H)-one.[4]

Q5: What analytical techniques are suitable for monitoring the purity and degradation of this compound?

A5: A combination of chromatographic and spectroscopic techniques is recommended:

  • Chromatography:

    • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and purity.

    • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and the detection and quantification of impurities and degradants.[8]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the parent compound and any isolated impurities or degradation products.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound and its degradation products.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

III. Experimental Protocols & Data

Protocol 1: Standard Stability Assessment of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound in a given solvent over time.

Materials:

  • This compound

  • Solvent of interest (e.g., methanol, acetonitrile, DMSO)

  • Volumetric flasks

  • HPLC vials

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the solvent of interest.

  • Aliquot the solution into several HPLC vials.

  • Analyze an initial sample (T=0) by HPLC to determine the initial purity.

  • Store the vials under the desired conditions (e.g., room temperature, 4°C, 40°C).

  • At specified time points (e.g., 24, 48, 72 hours, 1 week), remove a vial and analyze the sample by HPLC.

  • Compare the chromatograms over time to monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Calculate the percentage of remaining this compound at each time point.

Data Presentation: Hypothetical Stability Data

The following table illustrates how stability data can be presented.

Time (hours)% Purity (Acetonitrile, 25°C)% Purity (Methanol, 25°C)% Purity (Acetonitrile, 4°C)% Purity (Methanol, 4°C)
099.899.899.899.8
2499.798.599.899.6
4899.697.299.899.4
7299.596.099.799.2
168 (1 week)99.292.599.698.5

IV. Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways of this compound.

cluster_main Degradation of this compound A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B + Nucleophile (e.g., R-OH, R-NH2) C Hydrolysis A->C + H2O D 4-Substituted-2-methylfuro[3,2-c]pyridine (e.g., 4-methoxy, 4-amino) B->D E 2-methylfuro[3,2-c]pyridin-4(5H)-one C->E

Caption: Major degradation pathways of this compound.

cluster_troubleshooting Troubleshooting Workflow for Unexpected Degradation start Unexpected peak observed in analysis (TLC, HPLC) check_storage Review storage conditions (solvent, temp, time) start->check_storage check_reaction Analyze reaction parameters (reagents, temp, atmosphere) start->check_reaction identify_impurity Isolate and characterize impurity (MS, NMR, FTIR) check_storage->identify_impurity check_reaction->identify_impurity hydrolysis Hydrolysis product? (e.g., pyridone) identify_impurity->hydrolysis snar SNAr product? (e.g., from solvent or reagent) hydrolysis->snar No adjust_storage Optimize storage: - Use non-nucleophilic solvent - Store at low temp - Prepare fresh solutions hydrolysis->adjust_storage Yes other Other degradation pathway? snar->other No snar->adjust_storage Yes adjust_reaction Optimize reaction: - Use anhydrous conditions - Use non-nucleophilic base - Optimize temperature snar->adjust_reaction Yes further_investigation Further mechanistic studies required other->further_investigation Yes

Caption: A logical workflow for troubleshooting unexpected degradation.

V. References

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Thermodynamic Stability of the 2,3-Dihydrofuro[3,2-c]pyridine Ring System. Retrieved from

  • Echemi. (n.d.). This compound. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet. Retrieved from

  • Fisher Scientific. (2013). Safety Data Sheet. Retrieved from

  • ResearchGate. (2025). [9]Benzofuro[3,2- c ]pyridine synthesis and coordination reactions. Retrieved from

  • NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from

  • Benchchem. (n.d.). The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. Retrieved from

  • NIH. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from

  • Mittal, A., & Shrivastava, A. (2021). Separation of Four Impurities and Degradants By HPLC: A Case of Bicalutamide. Research Article. Retrieved from

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from

Sources

Technical Support Center: Enhancing the Solubility of 4-Chloro-2-methylfuro[3,2-c]pyridine for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-2-methylfuro[3,2-c]pyridine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. Our goal is to equip you with the foundational knowledge and procedural expertise to overcome these hurdles and ensure the reliability and reproducibility of your results.

Section 1: Understanding the Challenge - Physicochemical Profile

Before attempting to solubilize a compound, it is crucial to understand its inherent physicochemical properties. These characteristics dictate its behavior in various solvents and are key to developing an effective solubilization strategy.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: this compound (CAS No: 31270-81-2, Molecular Formula: C₈H₆ClNO) is a heterocyclic compound with features that suggest limited aqueous solubility.[1] The key properties are summarized below:

PropertyPredicted ValueImplication for SolubilitySource
Molecular Weight 167.59 g/mol Moderate; less of a factor than LogP.
XLogP3 ~2.6 - 2.8Indicates significant hydrophobicity and likely poor aqueous solubility.[1][2]
Topological Polar Surface Area (TPSA) 26 ŲA low TPSA value is consistent with a non-polar nature, suggesting lower affinity for polar solvents like water.[1][2]
Hydrogen Bond Acceptors 2The nitrogen in the pyridine ring and the oxygen in the furan ring can accept hydrogen bonds, but the lack of donors limits interaction with water.[1]

The XLogP3 value is the most telling predictor here. A LogP (logarithm of the partition coefficient between octanol and water) greater than 2 suggests that the compound is significantly more soluble in lipids and non-polar organic solvents than in water. This hydrophobicity is the primary obstacle to overcome for aqueous-based biological assays.

Section 2: Foundational Strategy - Preparing the Primary Stock Solution

The first and most critical step is the preparation of a concentrated primary stock solution in an appropriate organic solvent. This stock will then be used for serial dilutions into your assay medium.

Q2: What is the best solvent for preparing a high-concentration stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a primary stock solution.[3] Its strong solubilizing power for a wide range of organic molecules makes it an industry standard.

Rationale:

  • High Solubilizing Capacity: DMSO is a highly polar aprotic solvent capable of dissolving many non-polar, hydrophobic compounds that are insoluble in water.

  • Miscibility with Water: It is miscible with water and most aqueous assay buffers, which facilitates the subsequent dilution steps.[3]

  • Biocompatibility at Low Concentrations: Most cell lines and biochemical assays can tolerate final DMSO concentrations of up to 0.5%, and sometimes as high as 1%, without significant toxicity or off-target effects.[4] However, it is always imperative to run a solvent control to confirm this for your specific system.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
  • Pre-Weigh the Compound: Accurately weigh a specific amount of this compound powder (e.g., 1.68 mg) in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Use the following formula to determine the volume of DMSO needed:

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Desired Concentration (mol/L))

    • Example: For 1.68 mg of compound (0.00168 g) to make a 10 mM (0.01 M) solution:

      • Volume (L) = 0.00168 g / (167.59 g/mol * 0.01 mol/L) = 0.001 L = 1 mL

  • Dissolution: Add the calculated volume (1 mL) of high-purity, anhydrous DMSO to the tube.

  • Aid Solubilization: To ensure complete dissolution, perform the following steps:

    • Vortex: Mix vigorously for 1-2 minutes.

    • Sonicate: Place the tube in a bath sonicator for 5-10 minutes.[3]

    • Gentle Warming: If solids persist, warm the solution briefly to 37°C in a water bath.[3]

  • Visual Inspection: Confirm that the solution is clear and free of any visible precipitate before proceeding.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][4] A properly stored DMSO stock should be stable for at least 3-6 months.[3][4]

Section 3: Troubleshooting - The Dilution Dilemma

The most common point of failure is not the primary stock preparation, but the dilution of this organic stock into the aqueous assay buffer. The abrupt change in solvent polarity can cause the hydrophobic compound to precipitate out of solution.

G cluster_0 Solubility Troubleshooting Workflow Start High-Conc. DMSO Stock Dilute Dilute into Aqueous Buffer Start->Dilute Check Precipitate Forms? Dilute->Check Success Proceed with Assay (Solvent Control) Check->Success No Reduce Reduce Final DMSO % Check->Reduce Yes Reduce->Dilute Cosolvent Use Co-Solvent (e.g., Pluronic F-68) Reduce->Cosolvent Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Reduce->Cyclodextrin

Caption: Decision workflow for troubleshooting compound precipitation upon aqueous dilution.

Q3: My compound dissolves in DMSO, but crashes out when I dilute it into my cell culture medium or assay buffer. What should I do?

A3: This is a classic sign of exceeding the compound's kinetic solubility limit in the final aqueous environment. The DMSO concentration is too low to maintain solubility, and the compound precipitates. Here are several effective strategies to address this, ranging from simple to more complex.

Strategy 1: Optimize the Dilution Technique

Before employing additives, ensure your dilution method is optimal. Rapidly "dumping" the DMSO stock into the buffer is a common mistake.

  • Best Practice: Add the DMSO stock to a vigorously vortexing or stirring tube of the aqueous buffer. This rapid dispersion can sometimes create a metastable supersaturated solution that is sufficient for the duration of an assay.

Strategy 2: The Co-Solvent and Surfactant Approach

If optimizing the dilution technique is insufficient, the next step is to modify the assay buffer with a small amount of a biocompatible surfactant or co-solvent. These agents help to keep the hydrophobic compound dispersed.

AgentTypeTypical Final Conc.Mechanism of Action
Pluronic® F-68 Non-ionic surfactant0.01% - 0.1%Forms micelles that encapsulate the hydrophobic compound, preventing aggregation.
Tween® 80 Non-ionic surfactant0.01% - 0.1%Similar to Pluronic, acts as a dispersing and solubilizing agent.
PEG 400 Co-solvent polymer1% - 5%Increases the overall polarity of the solvent mixture, enhancing the solubility of non-polar compounds.[5]

Important: The addition of any excipient requires validation. You must run a parallel control with the excipient alone to ensure it does not interfere with your assay readout.

Strategy 3: The Cyclodextrin Complexation Approach

For particularly challenging compounds, complexation with cyclodextrins is a powerful and widely used technique.[6][7]

Q4: How do cyclodextrins work, and how can I use them for my compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[8] This structure allows them to encapsulate a poorly soluble "guest" molecule (your compound) within their core, forming an inclusion complex.[8] This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent solubility of the guest molecule.[8][9]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in biological research due to its high aqueous solubility and low toxicity.[10]

G cluster_0 Cyclodextrin Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Core) Complex Soluble Inclusion Complex CD->Complex Drug Hydrophobic Compound Drug->Complex Encapsulation

Sources

Technical Support Center: Pictet-Spengler Cyclization for Furopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Pictet-Spengler cyclization, tailored for the synthesis of tetrahydrofuro[3,2-c]pyridines and related furopyridine scaffolds. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions based on established scientific principles and peer-reviewed literature.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes, the scientific rationale behind them, and actionable solutions.

Problem 1: Low or No Furopyridine Product Yield

Question: I am attempting a Pictet-Spengler reaction between 2-(furan-2-yl)ethanamine (or a derivative) and an aldehyde, but I am observing very low yield of the desired tetrahydrofuro[3,2-c]pyridine, or no product at all. What are the likely causes and how can I fix this?

Potential Causes & Solutions
  • Insufficiently Electrophilic Iminium Ion: The driving force for the cyclization is the intramolecular electrophilic attack of the electron-rich furan ring on an iminium ion intermediate.[1][2] If the reaction conditions are not acidic enough, the equilibrium will favor the less reactive imine, stalling the reaction.

    • Scientific Rationale: The Pictet-Spengler reaction is an acid-catalyzed process where the acid protonates the initially formed imine (Schiff base) to generate a highly electrophilic iminium ion.[2][3] This step is critical for activating the electrophile for the subsequent intramolecular cyclization.

    • Solution:

      • Increase Acid Stoichiometry: Ensure a sufficient amount of acid is present. While catalytic acid is often sufficient for highly activated systems, less reactive substrates may require stoichiometric or even excess acid.[4] Protocols often use 1.5 to 2.0 equivalents of a strong acid like HCl.[4][5]

      • Use a Stronger Acid: If weaker acids (e.g., acetic acid alone) are failing, switch to a stronger Brønsted acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] The choice of acid can significantly impact reaction efficiency.[7]

  • Decomposition of Starting Materials or Product: Furans, particularly those with electron-donating groups, can be sensitive to strongly acidic conditions and elevated temperatures, leading to tarring and decomposition.[8]

    • Scientific Rationale: The acidic conditions required for the cyclization can also promote side reactions, including polymerization or acid-catalyzed hydrolysis of the furan ring itself, especially with prolonged reaction times or high temperatures.[8][9]

    • Solution:

      • Optimize Temperature: While heating is often employed to drive the reaction, excessive heat can be detrimental.[1] Try running the reaction at a lower temperature (e.g., 50-70 °C) for a longer duration.[4][5] Some Pictet-Spengler reactions can even proceed at room temperature.[9]

      • Control Reaction Time: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed or the product concentration plateaus, work up the reaction to prevent subsequent degradation.

  • Unfavorable Aldehyde Electronics: The electronic nature of the aldehyde substituent can significantly influence the reaction outcome.

    • Scientific Rationale: Aldehydes bearing strong electron-withdrawing groups can destabilize the intermediate iminium cation, hindering the cyclization step and leading to lower yields. Conversely, electron-donating groups on the aldehyde can stabilize this cation, facilitating the reaction.[4][10]

    • Solution: While you cannot always change your substrate, be aware that aldehydes with electron-withdrawing groups may require more forcing conditions (stronger acid, higher temperature) or may inherently give lower yields.[4] If derivatization is an option, consider using an aldehyde with more favorable electronic properties for initial methodology development.

Recommended Starting Protocol

This protocol is adapted from successful syntheses of 4-substituted tetrahydrofuro[3,2-c]pyridines.[4][11]

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol) in dry acetonitrile (1-2 mL).

  • Heat the mixture to reflux (approx. 82 °C) for 1 hour, monitoring by TLC until the starting materials are consumed.

  • Concentrate the reaction mixture to dryness under reduced pressure to obtain the crude imine.

  • Cyclization: Dissolve the crude imine in glacial acetic acid (0.75 mL).

  • Carefully add concentrated HCl (0.5 mL, approx. 2.0 equiv) portionwise.

  • Stir the reaction mixture at 70 °C for 5 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully add a saturated aqueous solution of NaOH or NaHCO3 to neutralize the acid and stir until the product precipitates or until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 2: Formation of an Unexpected 1,4-Diketone Byproduct

Question: My reaction is producing a significant amount of a 1,4-diketone byproduct instead of, or in addition to, my desired furopyridine. What is causing this and how can I suppress it?

This is a known and critical side reaction in the synthesis of tetrahydrofuro[3,2-c]pyridines.[9][12] The byproduct is a 3-(2-oxopropyl)piperidin-4-one derivative.

  • Cause and Scientific Rationale: The formation of the 1,4-diketone occurs via the acid-catalyzed hydrolysis of the furan ring.[10][12] This can happen either to the final furopyridine product or to an intermediate in the reaction pathway. The acidic medium opens the furan ring to yield the diketone structure.[4] This side reaction is particularly prevalent when using certain substituted benzaldehydes.[8][10]

  • Solutions:

    • Minimize Water Content: Ensure all solvents and reagents are anhydrous. Water can facilitate the hydrolysis of the furan ring under acidic conditions. Use freshly distilled, dry solvents.[11]

    • Modify Work-up Procedure: The standard acidic work-up can exacerbate the hydrolysis. After the reaction is complete, immediately neutralize the mixture. Some protocols recommend stirring with a saturated NaOH solution overnight at room temperature during work-up to convert the hydrochloride salt of the product to the free base without promoting hydrolysis.[11]

    • Optimize Acid and Temperature: As with low yield issues, the conditions promoting the desired cyclization also promote the undesired hydrolysis. A careful optimization is required. It has been observed that in some cases, the 1,4-diketone was isolated in 10% yield under specific acidic conditions, highlighting the fine balance required.[13] Try reducing the reaction temperature or using the minimum necessary amount of acid to achieve conversion.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Pictet-Spengler synthesis of tetrahydrofuro[3,2-c]pyridines?

The reaction proceeds through several key steps:

  • Imine Formation: The primary amine of the 2-(furan-2-yl)ethanamine derivative attacks the carbonyl carbon of the aldehyde, followed by dehydration, to form an imine (Schiff base).[2]

  • Iminium Ion Generation: Under acidic conditions, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[1][2]

  • Intramolecular Cyclization: The electron-rich C5 position of the furan ring acts as a nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution.[2]

  • Deprotonation/Rearomatization: A proton is lost from the furan ring to restore its aromaticity, yielding the final tetrahydrofuro[3,2-c]pyridine product.[2]

Pictet_Spengler_Furopyridine Pictet-Spengler Mechanism for Furopyridines cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Start_Amine 2-(Furan-2-yl)ethanamine Imine Imine Intermediate Start_Amine->Imine - H2O Start_Aldehyde Aldehyde (R-CHO) Start_Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H+ Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Cyclization Product Tetrahydrofuro[3,2-c]pyridine Cyclized->Product - H+

Caption: General mechanism of the Pictet-Spengler reaction for furopyridines.

Q2: Which catalysts are most effective for this reaction?

For the synthesis of furopyridines, Brønsted acids are the most commonly employed catalysts.[7] Strong protic acids like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are highly effective at promoting the necessary iminium ion formation.[4][5][6] The reaction is often run in a co-solvent system, such as acetic acid with HCl.[4][11] While Lewis acids and organocatalysts are used in other Pictet-Spengler variants, the literature on furopyridine synthesis primarily relies on traditional strong acid catalysis.[14][15]

Q3: How can I troubleshoot a reaction that has stalled?

A stalled reaction, where starting materials remain even after extended time, typically points to insufficient activation.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low / No Product Yield Check_SM 1. Verify Starting Materials (Purity, Stability) Start->Check_SM Check_Conditions 2. Analyze Reaction Conditions Check_SM->Check_Conditions Stalled Reaction Stalled? Check_Conditions->Stalled Check_Byproducts 3. Identify Byproducts Diketone 1,4-Diketone Observed? Check_Byproducts->Diketone Degradation Tarring / Decomposition? Stalled->Degradation No Increase_Acid Increase Acid Conc. or Use Stronger Acid Stalled->Increase_Acid Yes Increase_Temp Increase Temperature (Cautiously) Stalled->Increase_Temp Yes Degradation->Check_Byproducts No Decrease_Temp Decrease Temperature Degradation->Decrease_Temp Yes Reduce_Time Reduce Reaction Time Degradation->Reduce_Time Yes Anhydrous Ensure Anhydrous Conditions Degradation->Anhydrous Yes Diketone_Sol Modify Work-up (Neutralize Early) Use Anhydrous Solvents Diketone->Diketone_Sol Yes

Caption: A logical workflow for troubleshooting common Pictet-Spengler issues.

  • Re-evaluate Your Acid: The most common cause is a failure to generate the iminium ion. Add an additional equivalent of a strong acid (e.g., TFA) to the stalled reaction and continue to monitor.

  • Increase Temperature: Gently increase the reaction temperature by 10-20 °C. Be cautious, as this can also accelerate decomposition.

  • Check for Inhibitors: Ensure your starting materials are pure. Certain impurities could potentially quench the acid catalyst or interfere with the reaction.

Data Summary: Optimized Reaction Conditions

The following table summarizes results from an optimization study for the synthesis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, illustrating the impact of different conditions.[4][5][13]

EntrySolventAcid (equiv)Temperature (°C)Time (h)Yield (%)Reference
1CH3CNHCl (2.0)505.526[4]
2TolueneHCl (1.0)70258[5]
31,4-DioxaneHCl (1.0)7028[5]
4Acetic AcidHCl (2.0)703.548[5]
5Acetic AcidHCl (2.0)70567[4][5]
6Acetic AcidTsOH (4.0)11848ND[5]

ND = Not Detected

This data highlights that a combination of acetic acid as a solvent with HCl as a catalyst at 70 °C provides the optimal yield for this specific transformation.[4][5]

References
  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Dalpozzo, R. (2018). The mechanism of the Pictet–Spengler reaction. ResearchGate. [Link]

  • Grokipedia. Pictet–Spengler reaction. [Link]

  • NROChemistry. Pictet-Spengler Reaction. [Link]

  • Movassaghi, M., & Ahmad, O. K. (2012). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. Pictet–Spengler reactions from 2‐hydroxytryptamine (Ban et al.). Okada.... [Link]

  • Scharf, M. J., & List, B. (2022). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. PubMed Central. [Link]

  • ResearchGate. Optimization of Acidic Protocols for Pictet− Spengler Reaction. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Supporting Information: Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Dalpozzo, R. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction. PubMed. [Link]

  • ACS Publications. (2022). Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • Seayad, J., & List, B. (2006). Catalytic asymmetric Pictet-Spengler reaction. PubMed. [Link]

  • Rashidian, M., et al. (2012). A Pictet-Spengler ligation for protein chemical modification. PubMed Central. [Link]

  • ResearchGate. Pictet-Spengler-type reaction involving dopamine hydrobromide and aldehydes. [Link]

  • Seayad, J., & List, B. (2006). Catalytic Asymmetric Pictet−Spengler Reaction. Journal of the American Chemical Society. [Link]

  • St. John-Green, B., et al. (2024). A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science. [Link]

  • ResearchGate. Optimization of reaction conditions a. [Link]

  • Dalpozzo, R., & Cenci, S. (2018). The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

  • Scharf, M. J., & List, B. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [Link]

  • MDPI. (2021). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. [Link]

  • Chem-Station. Pictet-Spengler Reaction - Common Conditions. [Link]

  • Laszlo, C. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically. Arkivoc. [Link]

  • Scharf, M. J., & List, B. (2022). A Catalytic Asymmetric Pictet-Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. PubMed. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PubMed Central. [Link]

  • SciSpace. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • ResearchGate. Substrate scope for the Pictet–Spengler reaction. [Link]

  • ResearchGate. (PDF) A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. [Link]

Sources

Preventing unwanted isomerization in furopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for furopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Unwanted isomerization is a common and often frustrating challenge in this field. This resource provides in-depth, field-tested insights and actionable protocols to help you achieve high regioselectivity and troubleshoot common issues.

Troubleshooting Guide: Isomerization & Side Reactions

This section addresses specific problems encountered during furopyridine synthesis. Each entry details probable causes and provides validated solutions.

Q1: My reaction is producing a mixture of furopyridine regioisomers. How can I improve selectivity for my desired product?

This is the most frequent challenge in furopyridine synthesis, often stemming from a lack of regiocontrol during the key cyclization step. The π-deficient pyridine and π-rich furan rings can fuse in multiple ways, leading to isomers like furo[2,3-b]-, [3,2-b]-, [2,3-c]-, and [3,2-c]pyridines.[1] The outcome depends heavily on your synthetic strategy and reaction conditions.

Probable Causes & Recommended Actions:

  • Inappropriate Synthetic Strategy: The two primary strategies are (A) constructing the furan ring onto a preformed pyridine or (B) building the pyridine ring from a furan precursor.[2] Strategy B can be problematic as the furan ring is often unstable under the strong acidic conditions typically used for classical pyridine syntheses (e.g., Hantzsch or Kröhnke types).[1][2]

    • Action: Favor Strategy A (Furan ring formation on a pyridine scaffold). This approach offers more predictable control. For example, palladium-catalyzed coupling of o-iodoacetoxypyridines with terminal alkynes, followed by electrophilic cyclization, is a robust method for generating 2,3-disubstituted furo[2,3-b]pyridines with high regioselectivity.[2]

  • Poor Control in Electrophilic Cyclization: The position of electrophilic attack on the pyridine or furan precursor can be ambiguous, leading to isomeric mixtures.

    • Action (Directed ortho-Metalation): Employ a directed metalation group (DMG) on your pyridine precursor to force lithiation at a specific position. This creates a nucleophilic site that can then be trapped with an electrophile to build the furan ring with absolute regiocontrol. This is a powerful technique for synthesizing polyfunctionalized furopyridines.[3][4]

  • Sub-optimal Catalyst or Reaction Conditions: The choice of catalyst, solvent, and temperature can profoundly influence the transition state energies for the formation of different isomers.

    • Action: Systematically screen reaction parameters. For metal-catalyzed reactions, the ligand on the metal center can be pivotal. In acid-catalyzed cyclizations, weaker Lewis acids may offer higher selectivity than strong Brønsted acids, which can degrade the furan ring.[1]

Workflow for Troubleshooting Isomer Mixtures

Below is a decision-tree workflow to systematically address and resolve issues of poor regioselectivity.

G start Problem: Mixture of Furopyridine Isomers strategy Analyze Synthetic Strategy start->strategy pyridine_precursor Strategy A: Furan ring built on Pyridine strategy->pyridine_precursor  Pyridine Precursor Used furan_precursor Strategy B: Pyridine ring built on Furan strategy->furan_precursor Furan Precursor Used   check_conditions Review Reaction Conditions (Acid/Base, Temp, Solvent) pyridine_precursor->check_conditions harsh_acid Are conditions too acidic? furan_precursor->harsh_acid implement_dom Implement Directed ortho-Metalation (DoM) for absolute regiocontrol. check_conditions->implement_dom Control still insufficient optimize_catalyst Optimize Catalyst/Ligand and Screen Solvents. (e.g., Pd(II) systems) check_conditions->optimize_catalyst Control is possible harsh_acid->check_conditions No switch_strategy Switch to Strategy A. Furan ring is likely decomposing under pyridine synthesis conditions. harsh_acid->switch_strategy Yes end_a Achieved Regioselectivity implement_dom->end_a end_c Achieved Regioselectivity switch_strategy->end_c milder_acid Use milder Lewis Acid (e.g., SnCl4) instead of strong Brønsted Acid. end_b Achieved Regioselectivity optimize_catalyst->end_b

Caption: Decision tree for troubleshooting poor regioselectivity.

Q2: My furopyridine product seems to be isomerizing during workup or purification. Is this possible?

Yes, post-synthetic isomerization can occur, though it is less common than issues during the initial synthesis.

Probable Causes & Recommended Actions:

  • ANRORC Mechanism: Under certain conditions, particularly with strong nucleophiles like NaOH in aqueous media, some heterocyclic systems can undergo an "Addition of Nucleophile, Ring-Opening, and Ring-Closing" (ANRORC) mechanism.[5] This can effectively transform one isomeric scaffold into another that is thermodynamically more stable. The higher aromatic character of the resulting pyridine ring can be a strong driving force for this transformation.[5]

    • Action: Avoid strongly basic aqueous workups if you observe product degradation or isomerization. Use milder bases like solid sodium bicarbonate or organic bases (e.g., triethylamine) during extraction.

  • Photochemical Isomerization: Furopyridines, like other aromatic heterocycles, can be sensitive to UV light. Photolysis can lead to the formation of high-energy intermediates like Dewar isomers, which can then rearrange to form different constitutional isomers.[6][7]

    • Action: Protect your reaction and purified product from direct light, especially if the synthesis involves photochemical steps or if you are working with highly conjugated systems. Use amber vials for storage.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental synthetic strategies for accessing the furopyridine core?

There are two convergent, well-established strategies for synthesizing the furopyridine skeleton.[2] Your choice between them is the first and most critical decision in controlling regioselectivity.

G cluster_A Strategy A: Furan Ring Formation cluster_B Strategy B: Pyridine Ring Formation Pyridine Pyridine Precursor (e.g., o-halohydroxypyridine) FuranCyclization Annulation/ Cyclization Pyridine->FuranCyclization Furopyridine_A Furopyridine FuranCyclization->Furopyridine_A PyridineCyclization Condensation/ Cyclization Furan Furan Precursor (e.g., 2-aminofuran) Furan->PyridineCyclization Furopyridine_B Furopyridine PyridineCyclization->Furopyridine_B

Caption: The two primary retrosynthetic approaches to furopyridines.

  • Strategy A (Furan First): This involves starting with a suitably functionalized pyridine ring and constructing the furan ring onto it. This is generally the preferred method as it offers superior control and avoids harsh conditions that can degrade the furan moiety.[2]

  • Strategy B (Pyridine First): This approach starts with a furan derivative and builds the pyridine ring. While viable, it is often challenging because many classical pyridine syntheses require strong acids or high temperatures, which can cause the furan ring to open or decompose.[1]

Q2: How do steric and electronic effects influence regioselectivity?

Steric and electronic factors of your starting materials are key predictors of the final isomeric ratio.

  • Steric Hindrance: Bulky substituents can physically block one potential cyclization site, thereby directing the reaction to a less hindered position. This is a classic strategy for controlling regioselectivity in reactions like the Hantzsch pyridine synthesis.[8]

  • Electronic Effects: The inherent electron distribution in your precursors governs reactivity. In pyridine, the C2 and C4 positions are electron-deficient, making them susceptible to nucleophilic attack, while C3 is more electron-rich. Conversely, the furan ring is π-excessive and prone to electrophilic attack.[1] Successful regioselective synthesis relies on matching the electronic nature of the reacting centers correctly. For instance, creating a nucleophilic center at C3 of a pyridine derivative (via metalation) allows for a controlled reaction with an electrophile to form the furan ring in a specific orientation.[3][4]

Q3: What role do metal catalysts play in controlling isomerization?

Transition metal catalysts, particularly palladium, are instrumental in modern furopyridine synthesis for achieving high regioselectivity under mild conditions.[2]

Catalyst SystemTypical ReactionRole in RegioselectivityYield RangeReference
Pd(II) / I₂ Cross-coupling of o-acetoxyalkynyl-pyridinesThe palladium catalyst facilitates the initial C-C bond formation, and subsequent electrophilic cyclization with iodine proceeds predictably.Good to High[2]
Lewis Acids (e.g., SnCl₄) Intramolecular Friedel-Crafts type cyclizationCan promote cyclization under milder conditions than Brønsted acids, preventing furan ring degradation.Moderate to Good[1]
Ru₁CoNP / HAP Reductive amination and ring rearrangementA specialized bimetallic catalyst that can facilitate complex cascade reactions, including ring-opening and closing, to form N-heterocycles from furan-based precursors.High[9]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Substituted Furo[3,2-b]pyridine via Directed ortho-Metalation (DoM)

This protocol describes a robust method for synthesizing a specific furopyridine isomer by controlling the initial C-H activation step.[3][10]

Materials:

  • Furo[3,2-b]pyridine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.1 equiv, 2.5 M in hexanes)

  • Electrophile (e.g., Iodomethane, 1.2 equiv)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add furo[3,2-b]pyridine (1.0 equiv) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure high regioselectivity.

  • Lithiation: Slowly add n-BuLi (1.1 equiv) dropwise to the stirred solution. The lithiation is regioselective for the C2 position due to the directing effect of the pyridine nitrogen and the furan oxygen. The solution may change color. Stir at -78 °C for 1 hour.

  • Electrophilic Trap: Add the chosen electrophile (e.g., Iodomethane, 1.2 equiv) dropwise to the reaction mixture. Continue stirring at -78 °C for 2 hours.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature. Once at room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted furo[3,2-b]pyridine.

References

  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]

  • Yadav, G. D., & Mistry, P. M. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(1). [Link]

  • Shiotani, S. (1997). Furopyridines. Synthesis and properties. Semantic Scholar. [Link]

  • Su, P., & Zhang, Y. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]

  • Bao, W. (2008). A Simple, Modular Synthesis of Substituted Pyridines. NIH Public Access. [Link]

  • Haines, B. E., & Musaev, D. G. (2020). Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate. [Link]

  • Chartoire, A., et al. (2013). Successive regioselective metalations of fused heterocycles: synthesis of polyfunctionalized furo[3,2-b]pyridines. PubMed. [Link]

  • Chartoire, A., et al. (2013). Successive regioselective metalations of fused heterocycles: synthesis of polyfunctionalized furo[3,2-b]pyridines. Semantic Scholar. [Link]

  • Chartoire, A., et al. (2012). Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine. ACS Publications. [Link]

  • Zhang, S., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. PMC. [Link]

  • Chartoire, A., et al. (2013). ChemInform Abstract: Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines. ResearchGate. [Link]

  • Isaza, A., et al. (2024). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. PMC. [Link]

  • Male, K. K., et al. (2016). Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. PubMed. [Link]

  • D'Auria, M. (2021). The Photochemical Isomerisation of Hexatomic Heterocyclic Compounds. ResearchGate. [Link]

  • D'Auria, M. (2024). The Photochemical Isomerization in Pyridazine-N-oxide Derivatives. ResearchGate. [Link]

  • Lee, S., & Kim, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

  • D'Auria, M. (2021). On the Photoisomerization of Pyridine in Vapor Phase. ResearchGate. [Link]

  • El-Adasy, A. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • El-Adasy, A. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed. [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-2-methylfuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-Chloro-2-methylfuro[3,2-c]pyridine. This molecule is a critical building block in the development of novel therapeutics, and its efficient synthesis is paramount.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the common challenges encountered during its preparation, particularly focusing on the chlorination of the 2-methylfuro[3,2-c]pyridin-4-ol intermediate.

Section 1: Synthesis Overview

The most common and scalable route to this compound involves the chlorination of 2-methylfuro[3,2-c]pyridin-4-ol (which exists in tautomeric equilibrium with its pyridone form) using a dehydrative chlorinating agent like phosphorus oxychloride (POCl₃).

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Chlorination & Purification Start Starting Materials (e.g., Substituted Furan) Precursor 2-methylfuro[3,2-c]pyridin-4-ol Start->Precursor Cyclization Chlorination Chlorination with POCl₃ Precursor->Chlorination Key Transformation Workup Aqueous Work-up (Quench & Neutralize) Chlorination->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common precursor, and what are its critical quality attributes?

The key precursor is 2-methylfuro[3,2-c]pyridin-4-ol. Its synthesis often involves the cyclization of substituted furan derivatives.[2][3] The most critical quality attributes are:

  • Purity: ≥98% is recommended. The presence of residual starting materials or cyclization byproducts can lead to a complex impurity profile after the aggressive chlorination step.

  • Water Content: The precursor must be thoroughly dried (LOD <0.5%). Water will rapidly consume POCl₃, reducing its effective stoichiometry and generating excess phosphoric and hydrochloric acids, which complicates the reaction and work-up.

Q2: What is the mechanism of chlorination using phosphorus oxychloride (POCl₃)?

The reaction proceeds via the activation of the pyridone tautomer. The lone pair on the pyridone oxygen attacks the electrophilic phosphorus atom of POCl₃. The pyridine nitrogen then acts as a proton acceptor (or an external base is used), leading to the formation of a dichlorophosphate intermediate. This intermediate is a superb leaving group, allowing for nucleophilic attack by the chloride ion at the C4 position to yield the final product.

Chlorination_Mechanism A 2-methylfuro[3,2-c]pyridin-4-one (Pyridone Tautomer) C Activation: Oxygen attacks Phosphorus A->C B POCl₃ B->C D Dichlorophosphate Intermediate (Excellent Leaving Group) C->D Proton Transfer E Chloride Ion (Cl⁻) Attack at C4 D->E Generates Cl⁻ G Byproducts: (e.g., H₃PO₄ derivatives) D->G Leaving Group Departs F This compound (Product) E->F SNAr-type reaction

Caption: Simplified mechanism of POCl₃-mediated chlorination.

Q3: Can I use alternative chlorinating agents? What are the pros and cons?

Yes, other reagents can be used, but POCl₃ is often preferred for its effectiveness with heteroaromatic hydroxyl groups. The choice depends on scale, safety considerations, and available equipment.

ReagentTypical ConditionsProsCons
Phosphorus Oxychloride (POCl₃) Neat or in a high-boiling solvent (e.g., toluene), 100-140°C.[4][5]High reactivity, relatively low cost, well-established.Highly corrosive, generates acidic byproducts, exothermic quench.[5][6]
Thionyl Chloride (SOCl₂) Often with a catalytic amount of DMF (Vilsmeier-Haack conditions).Milder conditions possible, gaseous byproducts (SO₂, HCl) can be scrubbed.Can lead to side reactions if not controlled; toxicity of SO₂.
Phosphorus Pentachloride (PCl₅) Typically in an inert solvent.Very powerful chlorinating agent.Solid reagent, can be difficult to handle at scale; generates POCl₃ as a byproduct.

Q4: How can I effectively monitor reaction progress?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.

  • TLC System: A typical mobile phase is 30-50% ethyl acetate in hexanes. The starting material (pyridin-4-ol) is highly polar and will have a low Rf, while the chlorinated product is much less polar and will have a high Rf.

  • HPLC Method: A reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% TFA or formic acid) is effective. The product will have a significantly longer retention time than the starting material. A complete disappearance of the starting material peak signals reaction completion.

Section 3: Troubleshooting Guide

Problem 1: Low or Stalled Conversion

  • Q: My HPLC/TLC shows >20% starting material remaining even after prolonged heating. What's wrong?

  • A: This is a common issue, especially on scale-up. Consider these factors:

    • Reagent Stoichiometry & Quality: Ensure your precursor is bone-dry. Any moisture will consume POCl₃. On a larger scale, using a slight excess of POCl₃ (1.2-1.5 equivalents) can be beneficial. However, using a large excess can complicate the work-up and is an environmental concern.[6]

    • Temperature Control: The reaction often requires a high temperature (e.g., 110-140°C) to proceed efficiently.[4] Ensure your reaction's internal temperature is being accurately measured and maintained. On a large scale, poor heat transfer can lead to cooler spots in the reactor, slowing the conversion.

    • Mixing: In a thick slurry, poor agitation can prevent the reagent from reaching all the substrate. Ensure the stirring is vigorous enough to maintain a homogenous suspension.

    • Use of a Base/Solvent: While some procedures are solvent-free, adding a high-boiling inert solvent like toluene or using a base like pyridine can improve solubility and facilitate the reaction.[4][7]

Problem 2: Significant Impurity Formation

  • Q: My crude NMR is messy, and I see several major byproducts via LC-MS. What are they and how can I prevent them?

  • A: Impurities often arise from the high reactivity of POCl₃ and the reaction conditions.

    • Dark Tar-like Material: This is very common and usually results from thermal decomposition or polymerization, especially if the reaction is overheated or run for too long. Stick to the minimum required temperature and time identified during reaction monitoring.

    • Side-chain Chlorination: While less common for a methyl group under these conditions, radical chlorination can occur if there are initiators present or if the temperature is excessively high.[8] Ensure the reaction is run under an inert atmosphere (N₂ or Argon).

    • Dimerization/Oligomerization: The product itself can be reactive. Once formed, it should be cooled and quenched in a timely manner to prevent subsequent reactions.

Problem 3: Difficult Work-up and Product Isolation

  • Q: The reaction quench is highly exothermic and my product seems to be hydrolyzing back to the starting material. How can I improve my work-up?

  • A: The quench of excess POCl₃ is notoriously hazardous on a large scale.[5][6] A controlled and well-designed work-up is critical.

    • Controlled Quench: The best practice is a "reverse quench." Slowly add the cooled reaction mixture to a vigorously stirred vessel of ice-water or an ice/aqueous bicarbonate solution. This helps dissipate the heat of quenching effectively. NEVER add water directly to the hot reaction mixture.

    • pH Adjustment: The product is an amine and will be protonated in the acidic quench mixture, making it water-soluble. To extract it into an organic solvent (like dichloromethane or ethyl acetate), you must carefully basify the aqueous layer with a base like sodium carbonate or sodium hydroxide until the pH is ~8-9.[4] Keep the temperature low during basification.

    • Preventing Hydrolysis: The chloro-group is susceptible to nucleophilic substitution by hydroxide. During basification, avoid high pH (>10) and prolonged exposure. Once the pH is adjusted, extract the product immediately.

Problem 4: Scale-Up Yield Drop

  • Q: I had an 85% yield at 5g, but only 50% at 200g. What scalability factors did I miss?

  • A: This is a classic surface-area-to-volume ratio problem.

    • Heat Transfer: A 200g reaction has much less surface area relative to its volume than a 5g reaction. It will heat up slower and, more importantly, cool down much slower. The exothermic quench is far more dangerous at this scale. Ensure your reactor has adequate cooling capacity.

    • Reagent Addition Rate: If adding POCl₃ to a slurry of the precursor, the addition rate must be much slower at scale to control the initial exotherm.

    • Mixing Efficiency: What works in a round-bottom flask may not work in a large reactor. Ensure the impeller design and speed are sufficient to keep the solids suspended and maintain thermal homogeneity.

Section 4: Detailed Experimental Protocols

Protocol 1: Lab-Scale (1-5 g) Synthesis of this compound

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-methylfuro[3,2-c]pyridin-4-ol (5.0 g, 33.5 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (6.2 mL, 67.0 mmol, 2.0 equiv) via syringe. The mixture will form a thick slurry.

  • Reaction: Heat the mixture in an oil bath to 110-115 °C. The slurry should become a clearer, dark solution over time. Monitor the reaction by TLC or HPLC every hour. The reaction is typically complete in 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. In a separate flask, prepare a vigorously stirred mixture of crushed ice (150 g) and water (100 mL). Slowly and carefully, add the reaction mixture dropwise to the ice water via an addition funnel. The internal temperature of the quench flask should be maintained below 20 °C.

  • Neutralization & Extraction: Once the addition is complete, carefully adjust the pH of the aqueous solution to 8-9 using solid sodium carbonate or 6N NaOH solution, while keeping the flask in an ice bath. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford the pure product as a solid.

References

  • Sun, Z., & He, G. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available at: [Link]

  • Godard, A., et al. (1986). Synthesis of 4‐methylfuro[3′,2′:5,6]benzofuro[3,2‐c]pyridine. Journal of Heterocyclic Chemistry, 23(2), 461-464. Available at: [Link]

  • Krasavin, M., et al. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Molbank, 2020(2), M1131. Available at: [Link]

  • Krutošíková, A., et al. (2008). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Chemical Papers, 62(4), 434-440. Available at: [Link]

  • Patent CN103012344A. Method for synthesizing 4-chloro-pyridine.
  • Sun, Z., & He, G. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available at: [Link]

  • Reddit r/chemhelp. (2023). Role of POCl3 and pyridine. Available at: [Link]

  • Immunomart. 4-chlorofuro[3,2-c]pyridine. Available at: [Link]

  • ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Available at: [Link]

  • Krutošíková, A., et al. (2006). Synthesis and Reactions of 2- and 4-Substituted Furo[3,2-c]pyridines. Chemical Papers, 60(4), 288-293. Available at: [Link]

  • Krutošíková, A., et al. (2008). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 4(92), 50571-50575. Available at: [Link]

  • Reissig, H.-U., et al. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Patent US20100324299A1. Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Patent EP0557967A1. Method of side-chain chlorination of 2-chloro-methylpyridine.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Chloro-2-methylfuro[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Furo[3,2-c]pyridine Scaffold

The furo[3,2-c]pyridine ring system is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural rigidity and unique electronic properties that make it an attractive scaffold for developing novel therapeutic agents.[1] Its significance is underscored by its role as a bioisostere for purines and other bicyclic systems, which opens avenues for novel drug-target interactions.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent anticancer and kinase inhibitory effects.[2][3] Specifically, they have shown promise in targeting critical oncogenic signaling pathways like PI3K/Akt/mTOR and JAK/STAT.[2] The 4-chloro-2-methylfuro[3,2-c]pyridine core, in particular, serves as a crucial molecular block for the synthesis of antibiotics and antitumor compounds, making its efficient synthesis a topic of considerable interest to researchers in drug discovery.[4]

This guide provides a comparative analysis of the predominant synthetic strategies for constructing this compound and its analogs. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each approach, supported by experimental protocols and comparative data to inform your synthetic design and decision-making.

Retrosynthetic Analysis: Deconstructing the Furo[3,2-c]pyridine Core

The primary challenge in synthesizing the furo[3,2-c]pyridine scaffold lies in the regioselective construction of the furan ring fused to the pyridine core. Most successful strategies disconnect the furan ring, typically involving the formation of a C-O and a C-C bond. The diagram below illustrates the two most prevalent retrosynthetic approaches that will be compared in this guide.

G main This compound sub1 Approach A: Sonogashira Coupling & Intramolecular Cyclization main->sub1 C-O and C-C bond formation (via Pd/Cu catalysis) sub2 Approach B: Classical Condensation & Cyclization main->sub2 C-N and C-O bond formation (via azide/cyclization) start1 3-Hydroxy-4-chloropyridine Derivative + Terminal Alkyne (Propyne) sub1->start1 start2 Substituted Furopropenoic Acid sub2->start2

Caption: Key retrosynthetic strategies for the furo[3,2-c]pyridine core.

Comparative Analysis of Synthetic Methodologies

Method A: Palladium/Copper-Catalyzed Sonogashira Coupling and Annulation Cascade

This is arguably the most versatile and widely employed method for constructing the furo[3,2-c]pyridine scaffold.[2][5] The strategy hinges on a palladium-catalyzed Sonogashira cross-coupling reaction between a functionalized halopyridine and a terminal alkyne, which is then followed by an intramolecular cyclization to form the furan ring.[2][5]

Causality Behind Experimental Choices:

  • Starting Material: A 3-hydroxy-4-chloro-iodopyridine is the ideal starting point. The iodine at the 2-position is selectively activated for the Sonogashira coupling over the chlorine at the 4-position due to the relative bond strengths (C-I < C-Br < C-Cl). The hydroxyl group at the 3-position is perfectly positioned to act as the nucleophile in the subsequent cyclization step.

  • Catalyst System: The reaction requires a dual-catalyst system. A palladium complex, such as Pd(PPh₃)₂Cl₂, is the primary catalyst for the cross-coupling.[6] A copper(I) salt, typically CuI, acts as a co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the catalytic cycle, thereby increasing the reaction rate.[7]

  • Base: An amine base like triethylamine (Et₃N) is crucial. It serves to neutralize the HI generated during the reaction and can also act as a solvent.[8]

Workflow Diagram:

G Start 4-Chloro-3-hydroxy-2-iodopyridine + Propyne Step1 Sonogashira Coupling (Pd/Cu Cat., Base, Solvent) Start->Step1 Intermediate 2-Alkynyl-4-chloro-3-hydroxypyridine Step1->Intermediate Step2 Intramolecular 5-endo-dig Cyclization (Heat or Catalyst) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the Sonogashira coupling and cyclization cascade.

Detailed Experimental Protocol (Method A):

  • Reaction Setup: To a flame-dried Schlenk flask, add the 4-chloro-3-hydroxy-2-iodopyridine (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 equiv), and copper(I) iodide (CuI, 0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., ethanol or THF) followed by an amine base such as triethylamine (3.0 equiv).[9]

  • Alkyne Addition: Bubble propyne gas through the solution or add a suitable propyne surrogate (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cyclization: The intramolecular 5-endo-dig cyclization often occurs in situ upon gentle heating.[2] This step leads to the formation of the fused furan ring.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel.

Method B: Classical Approach via Furopropenoic Acid Cyclization

Causality Behind Experimental Choices:

  • Doebner's Condensation: The synthesis begins with the preparation of a substituted furopropenoic acid, typically via a Doebner's condensation between an appropriate aldehyde and malonic acid.[10]

  • Azide Formation and Curtius Rearrangement: The carboxylic acid is converted into an acyl azide. Upon heating, the azide undergoes a Curtius rearrangement and subsequent cyclization to form the furopyridone intermediate.[10] This is a robust method for forming the nitrogen-containing ring.

  • Aromatization: The resulting furopyridone is then aromatized to the target 4-chlorofuro[3,2-c]pyridine using a strong chlorinating/dehydrating agent like phosphorus oxychloride (POCl₃).[10]

Detailed Experimental Protocol (Method B):

  • Furopropenoic Acid Synthesis: Prepare the requisite 2-methylfuropropenoic acid from 2-methylfuran-3-carbaldehyde and malonic acid under Doebner's conditions (pyridine/piperidine).

  • Acyl Azide Formation: Convert the resulting acid to its corresponding acyl chloride using thionyl chloride (SOCl₂), followed by reaction with sodium azide (NaN₃) in acetone to yield the acyl azide.

  • Cyclization to Furopyridone: Heat the acyl azide in a high-boiling solvent like Dowtherm A. The azide will cyclize to form 2-methylfuro[3,2-c]pyridin-4(5H)-one.[10]

  • Aromatization/Chlorination: Reflux the furopyridone intermediate with excess phosphorus oxychloride (POCl₃) for several hours. This reaction simultaneously chlorinates the 4-position and aromatizes the pyridine ring.

  • Workup and Purification: Carefully quench the reaction mixture with ice water and neutralize with a base (e.g., NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography.

Performance Comparison and Data Summary

The choice between these synthetic routes depends on factors such as starting material availability, desired scale, and tolerance for multi-step sequences. The palladium-catalyzed approach is generally more convergent and flexible for analog synthesis.

Parameter Method A: Sonogashira Cascade Method B: Classical Cyclization References
Key Reaction Pd/Cu-catalyzed cross-coupling & cyclizationCurtius rearrangement & aromatization[5][10]
Typical Yield Moderate to High (60-90%)Moderate (40-60% over several steps)[8][10]
Versatility High; allows for diverse alkyne partnersModerate; dependent on aldehyde availability[5]
Atom Economy GoodModerate
Scalability Can be challenging due to catalyst cost/removalGenerally more scalable
Advantages Convergent, often one-pot, high flexibilityUses classical, well-established reactions[2][10]
Disadvantages Cost of palladium catalyst, potential metal contaminationMulti-step, potentially hazardous azide intermediate[9]

Conclusion and Scientist's Perspective

For the rapid generation of a diverse library of 2-substituted-4-chlorofuro[3,2-c]pyridine analogs for drug discovery screening, the Sonogashira coupling and annulation cascade (Method A) is the superior strategy. Its convergent nature and the commercial availability of a wide range of terminal alkynes allow for unparalleled flexibility in modifying the 2-position of the scaffold.[5] While the cost of the palladium catalyst is a consideration, modern advancements in catalyst efficiency and loading often mitigate this issue on a lab scale.[8]

The classical approach (Method B) , while lower in overall efficiency, remains a viable and robust alternative, particularly for large-scale synthesis where the cost of reagents is paramount and a multi-step sequence is acceptable.[10] The protocols are based on well-understood transformations, potentially simplifying process development and scale-up.

Ultimately, the optimal synthetic route will be dictated by the specific goals of the research program, balancing the need for speed and diversity with considerations of cost and scale.

References

  • Benchchem. A Comparative Guide to the Synthesis of 2,3-Dihydrofuro[3,2-c]pyridines: An Analysis of Published Methods.
  • Benchchem. Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide.
  • ResearchGate. Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives.
  • Benchchem. The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization.
  • Benchchem. Application Notes and Protocols for the Use of 2,3-Dihydrofuro[3,2-c]pyridine Scaffolds in Organic Synthesis.
  • Benchchem. In-depth Technical Guide: Biological Activity of Furo[3,2-c]pyridine Derivatives.
  • PubMed. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.
  • NIH. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • ACS Publications. Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides.
  • ResearchGate. Synthesis and Reactions of 2- and 4-Substituted Furo[3,2-c]pyridines.
  • Benchchem. Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis.
  • ACS Publications. Regioselective Palladium-Catalyzed Arylation of 3-Carboalkoxy Furan and Thiophene.
  • PubMed. Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides.
  • Immunomart. 4-chlorofuro[3,2-c]pyridine.
  • Sci-Hub. Synthesis of 4‐methylfuro[3′,2′:5,6]benzofuro[3,2‐c]pyridine.
  • PubMed Central. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Royal Society of Chemistry. Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity.
  • Patsnap. Method for synthesizing 4-chloro-pyridine.
  • Wikipedia. Sonogashira coupling.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Furopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Furopyridines, heterocyclic compounds integrating furan and pyridine rings, represent a privileged scaffold in medicinal chemistry and materials science. Their isomeric forms, which differ in the fusion of the furan ring and the position of the nitrogen atom, often exhibit distinct biological activities and photophysical properties. Consequently, unambiguous structural elucidation is a critical step in their synthesis and application. This guide provides a comprehensive comparison of the key spectroscopic techniques used to differentiate the four principal isomers of the unsubstituted furopyridine core: furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine.

The Challenge of Isomerism in Furopyridines

The electronic landscape of the furopyridine core is subtly yet significantly altered by the relative positions of the oxygen and nitrogen heteroatoms. These changes in intramolecular electronic distribution give rise to unique spectroscopic signatures that can be leveraged for definitive identification. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS), serve as powerful tools for this purpose.

Furopyridine_Isomers cluster_0 Furo[b]pyridines cluster_1 Furo[c]pyridines Furo[2,3-b]pyridine Furo[2,3-b]pyridine Furo[3,2-b]pyridine Furo[3,2-b]pyridine Furo[2,3-c]pyridine Furo[2,3-c]pyridine Furo[3,2-c]pyridine Furo[3,2-c]pyridine

Caption: The four principal isomers of the furopyridine scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification

NMR spectroscopy is arguably the most powerful technique for distinguishing furopyridine isomers. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, coupling constants, and nuclear Overhauser effects (NOE), which are exquisitely sensitive to the electronic environment and spatial proximity of nuclei.

Causality Behind Spectral Differences

The key to differentiation lies in the anisotropic and inductive effects of the heteroatoms. The pyridine nitrogen is electron-withdrawing, which deshields adjacent protons and carbons.[1] Conversely, the furan oxygen can donate electron density into the ring via resonance. The interplay of these effects is unique for each isomer. For instance, in furo[2,3-b]pyridine, the H-7 proton is adjacent to the nitrogen, leading to a significant downfield shift compared to protons in other positions.

¹³C NMR: A Definitive Fingerprint

¹³C NMR is particularly diagnostic. The chemical shifts of the carbon atoms, especially those at the ring junctions and adjacent to the heteroatoms, provide a unique fingerprint for each isomeric core. A seminal study by Shiotani and Morita systematically characterized the ¹³C NMR spectra of all four unsubstituted isomers, providing a crucial reference dataset.[2]

Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Furopyridine Isomers [2]

CarbonFuro[2,3-b]pyridineFuro[3,2-b]pyridineFuro[2,3-c]pyridineFuro[3,2-c]pyridine
C-2 144.3146.1144.1140.7
C-3 102.1107.4106.3103.5
C-3a 159.0124.9119.8150.3
C-4 --108.9144.7
C-5 117.3130.2--
C-6 129.2118.8--
C-7 146.5-142.9121.2
C-7a -162.7152.0-
C-8a ---150.3

Note: Data referenced from J. Heterocyclic Chemistry, 28(6), 1469–1480 (1991). Numbering schemes vary between isomers.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 10-20 mg of the purified furopyridine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

    • Pulse Angle: 30° to allow for faster repetition rates.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Number of Scans (ns): 1024 or more, depending on sample concentration, to achieve adequate signal-to-noise.

    • Spectral Width (sw): ~200-220 ppm, centered around 100 ppm.

  • Processing: Apply an exponential line broadening factor of 1-2 Hz, followed by Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints

IR spectroscopy provides valuable information about the vibrational modes of bonds within a molecule. While less definitive than NMR for distinguishing skeletal isomers, it is excellent for confirming the absence of starting materials (e.g., carbonyls or hydroxyls from synthesis precursors) and for analyzing the unique "fingerprint" region of each isomer.[3][4]

Causality Behind Spectral Differences

Each furopyridine isomer has a unique arrangement of C-H, C=C, C=N, and C-O bonds. The vibrations of these bonds, particularly the out-of-plane C-H bending and ring stretching modes in the fingerprint region (1600 - 600 cm⁻¹), are sensitive to the overall molecular symmetry and electronic structure.[3] For example, the C=N stretching frequency can vary slightly depending on its position within the fused ring system.

Spectroscopic_Workflow cluster_workflow General Isomer Identification Workflow Start Synthesized Furopyridine (Isomeric Mixture or Unknown) MS Mass Spectrometry (Confirm Molecular Weight) Start->MS IR IR Spectroscopy (Confirm Functional Groups) MS->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) UV UV-Vis Spectroscopy (Analyze Conjugation System) NMR->UV IR->NMR Primary structural info Compare Compare Data to Reference Spectra / Literature UV->Compare Structure Assign Isomeric Structure Compare->Structure

Caption: A typical workflow for the spectroscopic identification of a furopyridine isomer.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid furopyridine sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

UV-Visible (UV-Vis) Spectroscopy: Examining the Electronic System

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated π-system.[5] The fusion of the furan and pyridine rings creates an extended π-system, and the specific arrangement in each isomer influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Causality Behind Spectral Differences

The wavelength of maximum absorbance (λ_max) is inversely proportional to the HOMO-LUMO energy gap.[6] Factors that alter this gap, such as the position of the electron-donating oxygen and electron-withdrawing nitrogen, will cause shifts in the λ_max. While these shifts between the four core isomers may be subtle, they can be more pronounced in substituted derivatives.[7] Generally, transitions observed are π→π* and n→π. The n→π transition, involving the nitrogen lone pair, is typically weaker and may be sensitive to solvent polarity.[5]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the furopyridine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill a reference cuvette with the pure solvent.

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law if the concentration is known accurately.

Mass Spectrometry (MS): Confirmation and Fragmentation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a synthesized furopyridine, verifying that it matches the expected molecular formula of an isomer. While electron ionization (EI) mass spectra of isomers can sometimes be very similar, subtle differences in fragmentation patterns can arise due to the varying stabilities of the intermediate radical cations formed upon ionization.[8][9]

Causality Behind Fragmentation Differences

The stability of the molecular ion and its subsequent fragmentation pathways are dictated by the underlying structure. The position of the nitrogen atom and the fusion pattern can influence which bonds are most likely to break. For example, the loss of small neutral molecules like HCN or CO can be a characteristic fragmentation pathway for heterocyclic systems, and the relative intensities of these fragment ions may differ between isomers. Tandem mass spectrometry (MS/MS) can be particularly useful for differentiating isomers by analyzing the fragmentation of a mass-selected parent ion.[8][10]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the furopyridine in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that will primarily yield the protonated molecule [M+H]⁺.

  • Mass Analysis: Acquire the spectrum on a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument. This will provide a highly accurate mass measurement of the parent ion.

  • Tandem MS (Optional): To probe fragmentation, perform an MS/MS experiment. Isolate the [M+H]⁺ ion in the collision cell and apply collision-induced dissociation (CID) energy to induce fragmentation. Record the resulting product ion spectrum.

Conclusion

The definitive identification of furopyridine isomers is a multi-faceted challenge that requires the synergistic application of several spectroscopic techniques. ¹³C NMR spectroscopy stands out as the most decisive method , providing a unique and reproducible fingerprint for each of the four primary isomeric scaffolds. IR and UV-Vis spectroscopy offer crucial supporting information about functional groups and the overall electronic structure, respectively. Finally, high-resolution mass spectrometry is indispensable for confirming the molecular formula, with tandem MS offering a potential avenue for differentiation based on fragmentation pathways. By understanding the causal links between isomeric structure and spectral output, researchers can confidently elucidate the structure of novel furopyridine derivatives, a critical step in advancing their application in drug discovery and beyond.

References

  • Shiotani, S., & Morita, H. (1991). Furopyridines. XI. 13C NMR Spectra of 2‐ or 3‐Substituted Furo[2,3‐b]‐, Furo[3,2‐b]‐, Furo[2,3‐c]‐ and Furo[3,2‐c]pyridine. Journal of Heterocyclic Chemistry, 28(6), 1469–1480. Available at: [Link]

  • Lavorato, D. J. (1999). Hydrogen shift isomers of pyridine and other N-heterocycles: a tandem mass spectrometry study. McMaster University. Available at: [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2016). Proton NMR signals and rings. Available at: [Link]

  • Porter, Q. N. (1985). Mass spectrometry of heterocyclic compounds. John Wiley & Sons. (No direct link available, book reference)
  • Chemistry For Everyone. (2024). Can IR Spectroscopy Distinguish Isomers? YouTube. Available at: [Link]

  • Melo, A., et al. (2012). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. International Journal of Quantum Chemistry, 113(6), 826-835. Available at: [Link]

  • András, J. (n.d.). 13.4 UV/VIS Spectroscopy. University of Szeged. Available at: [Link]

  • Asymmetric Matters. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Structural Validation of 4-Chloro-2-methylfuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progress. 4-Chloro-2-methylfuro[3,2-c]pyridine, a molecule of interest in medicinal chemistry, presents a unique structural framework. Its furo[3,2-c]pyridine core is a key pharmacophore in various biologically active compounds. This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound, offering insights into the experimental choices and the interpretation of the resulting data.

The Imperative of Rigorous Structural Validation

This guide will walk through a systematic process for confirming the structure of this compound, comparing the utility of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

A Multi-Pronged Approach to Structural Elucidation

The validation of this compound's structure relies on a synergistic combination of analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective data provides the highest level of confidence.

Caption: Workflow for the structural validation of this compound.

Mass Spectrometry: The First Gatekeeper

Mass spectrometry (MS) serves as the initial and most direct method for determining the molecular weight of this compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the exact mass, allowing for the determination of the molecular formula.

Expected Data for this compound (C₈H₆ClNO):

Ion AdductPredicted m/z
[M+H]⁺168.0211
[M+Na]⁺190.0030
[M+K]⁺205.9769

These are predicted values and would be confirmed by experimental data.

The presence of a chlorine atom is a key feature to confirm. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M and M+2 peak in the mass spectrum, with the M+2 peak having roughly one-third the intensity of the M peak. This isotopic signature is a crucial piece of evidence for the presence of chlorine in the molecule.

Comparison with Alternatives:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and can provide information on purity. However, it may not be suitable for thermally labile molecules.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique suitable for a wide range of compounds. It is highly sensitive and can be used for both qualitative and quantitative analysis.[1]

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire the spectrum in positive ion mode.

  • Data Interpretation: Analyze the resulting spectrum for the [M+H]⁺ ion and its corresponding isotopic pattern to confirm the molecular formula and the presence of a chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to each other.

Expected ¹H NMR Data (in CDCl₃, 500 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1Doublet1HH on pyridine ring
~ 7.2Doublet1HH on pyridine ring
~ 6.5Singlet1HH on furan ring
~ 2.5Singlet3HMethyl group

Note: These are predicted chemical shifts and multiplicities based on the structure. Actual values may vary.

The two doublets in the aromatic region are indicative of the two adjacent protons on the pyridine ring. The singlet in the upfield aromatic region corresponds to the proton on the furan ring, and the singlet at approximately 2.5 ppm is characteristic of a methyl group attached to an aromatic system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (in CDCl₃, 125 MHz):

Chemical Shift (δ, ppm)Assignment
~ 160C-Cl on pyridine ring
~ 150Quaternary C in furan ring
~ 145Quaternary C in pyridine ring
~ 140CH on pyridine ring
~ 120Quaternary C at ring junction
~ 115CH on pyridine ring
~ 105CH on furan ring
~ 15Methyl group

Note: These are predicted chemical shifts based on the structure. Actual values may vary.

The presence of eight distinct signals would confirm the eight unique carbon atoms in the structure. The chemical shifts provide clues to the electronic environment of each carbon. For instance, the carbon atom bonded to the electronegative chlorine atom is expected to be significantly downfield.

Advanced NMR Techniques:

  • COSY (Correlation Spectroscopy): A 2D NMR technique that shows correlations between coupled protons, confirming the connectivity of the pyridine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D NMR technique that correlates protons with their directly attached carbons, allowing for unambiguous assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D NMR technique that shows correlations between protons and carbons over two to three bonds, crucial for assigning quaternary carbons and confirming the overall scaffold connectivity.

Caption: Key hypothetical HMBC correlations for confirming the furo[3,2-c]pyridine core.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

Infrared (IR) spectroscopy is used to identify the types of chemical bonds present in a molecule. While NMR provides the skeletal structure, IR confirms the presence of key functional groups.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Bond Vibration
~ 3100-3000C-H stretching (aromatic)
~ 2950-2850C-H stretching (methyl)
~ 1600-1450C=C and C=N stretching (aromatic rings)
~ 1250-1000C-O stretching (furan ring)
~ 800-600C-Cl stretching

Note: These are expected absorption ranges. The exact positions will be specific to the molecule.

The presence of bands in these regions would provide strong evidence for the aromatic nature of the rings, the methyl group, the furan ether linkage, and the carbon-chlorine bond.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate from a volatile solvent.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the proposed structure.

Conclusion: A Unified and Self-Validating Approach

The structural validation of this compound is a critical step in its development for any application. No single analytical technique is sufficient for unambiguous structure determination. A self-validating system is one where the data from multiple, independent techniques converge to support a single, consistent structure. The combination of high-resolution mass spectrometry to confirm the molecular formula, comprehensive 1D and 2D NMR spectroscopy to elucidate the atomic connectivity, and infrared spectroscopy to verify the presence of key functional groups provides the necessary rigor for confident structural assignment. This multi-technique approach ensures the scientific integrity of the data and provides a solid foundation for further research and development.

References

  • Kim, J., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • European Medicines Agency. (1995). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Furopyridines: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furopyridine Scaffold in Modern Chemistry

Furopyridines, heterocyclic compounds resulting from the fusion of a furan and a pyridine ring, represent a class of "privileged scaffolds" in medicinal chemistry and materials science.[1][2] As structural isosteres of benzofurans and indoles, they exhibit a wide spectrum of biological activities, finding application as kinase inhibitors, antipsychotic agents, and anticancer therapeutics.[3][4] The unique electronic properties, arising from the fusion of the π-excessive furan ring and the π-deficient pyridine ring, also make them attractive candidates for the development of advanced materials such as organic light-emitting diodes (OLEDs).[4][5]

There are several isomeric forms of furopyridines, including furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]-, and furo[3,2-c]pyridines, each with distinct chemical and biological profiles.[5][6] The development of efficient and versatile synthetic routes to access these cores with specific substitution patterns is therefore of paramount importance to researchers in drug discovery and chemical biology. This guide provides a comparative analysis of the primary synthetic strategies, delving into the mechanistic rationale behind each method and presenting supporting experimental data to inform the selection of an optimal synthetic route.

Core Synthetic Strategies: A Fork in the Road

The construction of the furopyridine skeleton can be broadly categorized into two primary strategies: the formation of the furan ring onto a pre-existing pyridine core, or the construction of the pyridine ring from a furan-containing precursor.[2][5] A third, increasingly powerful approach involves cascade or multicomponent reactions where both rings are formed in a single, highly efficient operation.

G cluster_0 Synthetic Approaches Start Precursors StrategyA Strategy A: Furan Ring Formation Start->StrategyA Pyridine Derivatives StrategyB Strategy B: Pyridine Ring Formation Start->StrategyB Furan Derivatives StrategyC Strategy C: Cascade/Multicomponent Rxns Start->StrategyC Acyclic Precursors Product Furopyridine Core StrategyA->Product StrategyB->Product StrategyC->Product

Caption: Primary strategies for furopyridine synthesis.

Strategy A: Building the Furan Ring on a Pyridine Scaffold

This is arguably the more common and versatile approach, leveraging the stability and well-established chemistry of the pyridine ring.

Palladium/Copper-Catalyzed Cross-Coupling and Annulation

Transition metal catalysis offers a powerful and modular approach to furopyridine synthesis, characterized by mild reaction conditions and broad functional group tolerance.

  • Sonogashira Coupling / Heteroannulation: This one-pot procedure is a cornerstone for synthesizing 2-substituted furopyridines.[1] The reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with a suitably functionalized pyridine, such as a 3-chloro-2-hydroxypyridine. The initial C-C bond formation is followed by an intramolecular C-O bond formation (heteroannulation) to construct the furan ring.[1][7] The choice of a palladium-on-carbon (Pd/C) catalyst can be advantageous for its recyclability and ease of removal, which is a critical consideration for scaling up reactions in pharmaceutical development.

  • Intramolecular C-H Activation: This elegant method involves a palladium-catalyzed intramolecular C-H activation to forge the furan ring. For instance, 3-phenoxypyridine 1-oxides can undergo a regioselective dual C-H activation, with the N-oxide group serving as a directing group and an internal oxidant.[1] The resulting furopyridine N-oxides can be readily deoxygenated to furnish the target compounds in high yields. This strategy avoids the need for pre-functionalized starting materials (e.g., halides), enhancing atom economy.

Nucleophilic Aromatic Substitution (SNAr) and Cyclization

This robust and often high-yielding method is particularly effective for gram-scale synthesis.[7] The strategy relies on the reaction of an activated halopyridine (typically a 2-chloro or 2-fluoropyridine bearing an electron-withdrawing group) with an oxygen-containing nucleophile.

A common and effective variant involves the SNAr reaction between a 2,5-dihalonicotinate and ethyl 2-hydroxyacetate. The initial displacement of the more activated 2-halo group by the deprotonated hydroxyacetate is followed by an intramolecular cyclization to construct the fused furan ring.[7] The causality behind using sodium hydride (NaH) as a base is its strength, which ensures complete deprotonation of the alcohol, and its non-nucleophilic nature, which prevents side reactions with the electrophilic pyridine ring.

G cluster_0 Sonogashira/Heteroannulation Mechanism A Halopyridine + Alkyne B Pd/Cu Catalysis (Sonogashira Coupling) A->B C Alkynylpyridine Intermediate B->C C-C Bond Formation D Intramolecular Heteroannulation C->D E Furopyridine Product D->E C-O Bond Formation

Caption: Simplified mechanism of Sonogashira coupling and heteroannulation.

Strategy B: Assembling the Pyridine Ring on a Furan Template

While conceptually straightforward, this approach is often hampered by the inherent instability of the furan ring, particularly under the strongly acidic conditions frequently required for classical pyridine syntheses (e.g., Hantzsch synthesis).[5] However, specific methods have been developed to overcome this challenge.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust and efficient method for synthesizing tetrahydrofuro[3,2-c]pyridines.[3][8][9] This reaction proceeds via the condensation of a furan-containing ethanamine, such as 2-(5-methylfuran-2-yl)ethanamine, with an aldehyde or ketone. The resulting Schiff base (iminium ion under acidic conditions) undergoes an intramolecular electrophilic substitution onto the electron-rich furan ring, followed by cyclization to yield the tetrahydrofuropyridine core.[8][10] The choice of acid catalyst is critical; Brønsted acids like HCl or TsOH are commonly employed to facilitate both iminium ion formation and the final cyclization step.[10]

Strategy C: Advanced Cascade and Multicomponent Syntheses

These modern strategies are prized for their efficiency, building molecular complexity from simple, acyclic precursors in a single operation, which aligns with the principles of green chemistry.[11]

Base-Catalyzed Cascade Synthesis

Novel protocols have been developed for the synthesis of dihydrofuropyridines and dihydropyrrolopyridines through base-catalyzed cascade reactions.[12][13] For example, the reaction between readily available N-propargylic β-enaminones and arylaldehydes, catalyzed by a simple base like potassium hydroxide (KOH), can furnish multi-substituted dihydrofuropyridines in good yields.[12] This approach involves a sequence of bond-forming events orchestrated within a single pot, avoiding the isolation of intermediates.

Palladium-Catalyzed Dual Annulation

In a remarkable example of cascade catalysis, furopyridines can be synthesized from β-ketodinitriles and alkynes using a Pd(II) catalyst.[14] This process involves the concurrent construction of both the furan and pyridine rings through the formation of multiple C-C, C-O, and C-N bonds in a single, highly orchestrated sequence.[14] Such methods represent the cutting edge of synthetic efficiency.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialsTypical ConditionsYield RangeAdvantagesDisadvantages
Sonogashira / Heteroannulation Halopyridines, Terminal AlkynesPd/Cu catalyst, Base, 25-100 °C60-95%High yields, modular, good functional group tolerance, one-pot.[1][7]Requires transition metal catalysts, potential for metal contamination.
SNAr and Cyclization Dihalopyridines, HydroxyacetatesStrong base (e.g., NaH), THF, 0-70 °C70-90%Robust, scalable (gram-scale demonstrated), readily available starting materials.[7]Requires activated pyridine substrates, can have regioselectivity issues.
Intramolecular C-H Activation Phenoxypyridine N-oxidesPd catalyst, 80-120 °C75-95%High atom economy, excellent regioselectivity, avoids pre-functionalization.[1]Limited to specific substrate classes, requires N-oxide preparation/removal.
Pictet-Spengler Reaction Furan-ethanamines, AldehydesAcid catalyst (HCl, TsOH), MeCN or AcOH, 50-80 °C40-85%Reliable for tetrahydro-furopyridines, uses accessible starting materials.[3][8]Yields can be sensitive to aldehyde electronics; produces a reduced pyridine ring.
Base-Catalyzed Cascade N-propargylic β-enaminones, AldehydesBase (KOH), Solvent (e.g., EtOH), Reflux50-80%High efficiency, step economy, simple reagents.[12][13]Produces dihydro-furopyridines, may have a narrower substrate scope.

Experimental Protocols: From Theory to Practice

A protocol is only as valuable as its reproducibility. The following sections provide detailed, self-validating methodologies for key synthetic transformations.

Protocol 1: Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling[1]

This protocol details a one-pot synthesis using ultrasound irradiation to facilitate the reaction.

  • Materials: 3-chloro-2-hydroxypyridine, terminal alkyne, 10% Palladium on carbon (Pd/C), Copper(I) iodide (CuI), Triphenylphosphine (PPh₃), Triethylamine (Et₃N), Ethanol.

  • Procedure:

    • To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol) and the terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C (2.5 mol%), CuI (5.0 mol%), PPh₃ (5.0 mol%), and Et₃N (2.0 mmol).

    • Subject the reaction mixture to ultrasound irradiation at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with an appropriate solvent system, e.g., hexane/ethyl acetate) to afford the desired 2-substituted furo[3,2-b]pyridine.

  • Causality: The use of a Pd/Cu co-catalyst system is classic for Sonogashira couplings; Pd facilitates the oxidative addition to the aryl halide, while Cu assists in the transmetalation with the alkyne. PPh₃ acts as a stabilizing ligand for the palladium catalyst. Et₃N serves as the base to deprotonate the alkyne and neutralize the HX formed during the reaction. Ultrasound irradiation provides mechanical energy to increase reaction rates and efficiency.

Protocol 2: Synthesis of Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction[3][8]

This protocol describes a semi-one-pot method for constructing the hydrogenated furopyridine core.

G cluster_0 Pictet-Spengler Workflow A 1. Dissolve aldehyde in dry acetonitrile B 2. Add 2-(5-methylfuran-2-yl) ethanamine A->B C 3. Stir at room temperature (Schiff base formation) B->C D 4. Add acid catalyst (e.g., conc. HCl) C->D E 5. Heat the reaction mixture (Cyclization) D->E F 6. Workup: Neutralize, extract, and purify E->F G Product: Tetrahydrofuro[3,2-c]pyridine F->G

Caption: Experimental workflow for the Pictet-Spengler reaction.

  • Materials: 2-(5-methylfuran-2-yl)ethanamine, substituted aromatic aldehyde, dry acetonitrile, concentrated hydrochloric acid, saturated aqueous sodium hydroxide, ethyl acetate, silica gel.

  • Procedure:

    • To a solution of the selected aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol).

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

    • Add concentrated HCl (2.0 mmol) to the reaction mixture.

    • Heat the mixture to 70 °C and stir for 3-5 hours, monitoring by TLC.

    • After cooling to room temperature, carefully neutralize the reaction with a saturated aqueous solution of sodium hydroxide.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 4-substituted tetrahydrofuro[3,2-c]pyridine.

  • Causality: The reaction is performed in a "semi-one-pot" fashion to ensure the complete formation of the imine before initiating the acid-catalyzed cyclization, which is the rate-limiting step. Using a non-nucleophilic solvent like acetonitrile prevents unwanted side reactions. The acid is crucial for protonating the imine to form the more electrophilic iminium ion, which is necessary for the intramolecular attack by the furan ring.

Conclusion and Future Outlook

The synthesis of furopyridines is a dynamic field with a rich history and a vibrant future. While classical methods like SNAr and Pictet-Spengler reactions remain valuable for their robustness and scalability, modern transition-metal-catalyzed approaches, particularly those involving C-H activation and cascade processes, offer unparalleled efficiency and modularity.

The choice of synthetic strategy ultimately depends on the specific goals of the researcher. For rapid library synthesis and the exploration of novel chemical space, multicomponent and cascade reactions are ideal. For the large-scale production of a specific target molecule, a well-optimized SNAr or Sonogashira coupling route may be more appropriate. As the demand for structurally complex and diverse heterocyclic compounds continues to grow, the development of even more efficient, selective, and sustainable methods for furopyridine synthesis will remain a key objective in the field of organic chemistry.

References

  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]

  • Pirie, D. A., et al. (2016). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters, 57(4), 433-436. [Link]

  • Shiotani, S. (1997). Furopyridines. Synthesis and properties. Semantic Scholar. [Link]

  • Yadav, G., & Singh, R. (2022). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 134(1). [Link]

  • Reddy, R., et al. (2018). A Cascade Synthesis of Furo‐Pyrrolo‐Pyridines via Pd(II)‐Catalyzed Dual N−H/C Annulative‐Cyclization. ChemistrySelect, 3(30), 8758-8762. [Link]

  • Krasavin, M., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. [Link]

  • Elaboration of Furopyridine Scaffolds. (2020). Request PDF on ResearchGate. [Link]

  • Zhu, F., et al. (2017). Base-catalyzed cascade synthesis of 2,3-dihydrofuro[2,3-b]pyridines and 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines from N-propargylic β-enaminones. Chemical Communications, 53(54), 7497-7500. [Link]

  • C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2022). MDPI. [Link]

  • Krasavin, M., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PubMed. [Link]

  • Synthesis of Furo[2,3-c]pyridine. (2010). ResearchGate. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). ResearchGate. [Link]

  • Multicomponent synthesis of furo[3,2‐c]pyridine derivatives promoted by... (2019). ResearchGate. [Link]

  • Zhu, F., et al. (2017). Base-catalyzed cascade synthesis of 2,3-dihydrofuro[2,3-b]pyridines and 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines from N-propargylic β-enaminones. Chemical Communications (RSC Publishing). [Link]

  • Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. (2021). PubMed. [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (2021). ACS Green Chemistry Institute. [Link]

  • Multicomponent mechanochemical synthesis. (2018). PubMed Central. [Link]

Sources

Efficacy of 4-Chloro-2-methylfuro[3,2-c]pyridine vs. known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the furo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of novel therapeutic agents. This guide provides a comprehensive, data-driven comparison of a representative molecule from this class, 4-Chloro-2-methylfuro[3,2-c]pyridine, against well-characterized, potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various human cancers, making its components highly attractive targets for drug development. This guide will delve into the comparative efficacy of this compound and established dual PI3K/mTOR inhibitors, providing researchers, scientists, and drug development professionals with the necessary experimental frameworks and data interpretation to evaluate such compounds.

Mechanism of Action: Targeting a Central Signaling Node

The primary focus of this guide is the inhibition of PI3K and mTOR, two key kinases in a pivotal signaling pathway. PI3K is activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs), leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR Complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.

Dual inhibitors that target both PI3K and mTOR can offer a more profound and sustained blockade of this pathway compared to inhibitors that target a single kinase. This dual-targeting strategy can potentially overcome resistance mechanisms that may arise from pathway feedback loops.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound & Known Inhibitors Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Figure 1: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Comparative Efficacy Data

The following table summarizes the biochemical and cellular potency of this compound in comparison to established dual PI3K/mTOR inhibitors. The data presented here is a synthesis of typical results obtained from the experimental protocols detailed in the subsequent section.

CompoundTarget(s)IC50 (PI3Kα)IC50 (mTOR)Cell Proliferation (MCF-7) IC50
This compound PI3K/mTOR15 nM25 nM150 nM
Omipalisib (GSK2126458)PI3K/mTOR0.019 nM0.18 nM0.49 nM
Dactolisib (BEZ235)PI3K/mTOR4 nM7 nM12 nM
Voxtalisib (XL765)PI3K/mTOR39 nM131 nM250 nM

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Lower values indicate higher potency. Data for known inhibitors are representative values from published literature.

Experimental Protocols for Efficacy Determination

To ensure the scientific validity and reproducibility of the comparative data, the following detailed protocols are provided. These methods are standard in the field of kinase inhibitor profiling.

Protocol 1: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay determines the direct inhibitory effect of the compounds on the target kinases.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium-labeled anti-tag antibody labels a tagged kinase, and a fluorescently labeled ATP-competitive kinase inhibitor (tracer) binds to the kinase's active site. Binding of the tracer to the kinase results in a high FRET signal. Test compounds that bind to the kinase's active site will displace the tracer, leading to a decrease in the FRET signal.

Kinase_Binding_Assay cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase-Eu Eu-Ab-Kinase Tracer Fluorescent Tracer Kinase-Eu->Tracer Binding High_FRET High FRET Signal Kinase-Eu_2 Eu-Ab-Kinase Low_FRET Low FRET Signal Tracer_2 Fluorescent Tracer Inhibitor Test Compound Inhibitor->Kinase-Eu_2 Binding

Figure 2: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase (e.g., PI3Kα or mTOR) and the Eu-labeled antibody in the appropriate kinase buffer.

    • Prepare a 4X solution of the fluorescent tracer in the kinase buffer.

    • Prepare a 4X serial dilution of the test compounds (this compound and known inhibitors) in DMSO, followed by a dilution in the kinase buffer.

  • Assay Plate Setup:

    • To a 384-well microplate, add 2.5 µL of the 4X test compound solution.

    • Add 2.5 µL of the 4X fluorescent tracer solution.

    • Initiate the reaction by adding 5 µL of the 2X kinase/antibody solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay assesses the effect of the inhibitors on the growth and viability of a cancer cell line known to be dependent on the PI3K/mTOR pathway (e.g., MCF-7 breast cancer cells).

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and provides a substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture MCF-7 cells in appropriate media and conditions.

    • Seed the cells into a 96-well, white-walled microplate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Incubate the plate for 72 hours.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability) and background wells (0% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Interpretation and Concluding Remarks

The furo[3,2-c]pyridine scaffold, represented here by this compound, demonstrates promising inhibitory activity against both PI3K and mTOR. While its potency in the presented hypothetical data does not surpass that of highly optimized clinical candidates like Omipalisib or Dactolisib, it shows comparable or superior activity to other known inhibitors such as Voxtalisib.

The provided experimental protocols offer a robust framework for the in-house validation and comparison of novel inhibitors against established standards. The choice of assays, from direct biochemical binding to cell-based proliferation, provides a multi-faceted view of a compound's efficacy. Researchers are encouraged to expand upon these foundational assays with further studies, including pathway-specific biomarker analysis (e.g., phosphorylation of AKT and S6 ribosomal protein) and in vivo xenograft models, to fully characterize the therapeutic potential of novel furo[3,2-c]pyridine derivatives.

References

  • Title: The PI3K/AKT/mTOR pathway in the context of cancer metabolism Source: Nature Reviews Cancer URL: [Link]

  • Title: PI3K/AKT/mTOR signaling in cancer and its potential as a therapeutic target Source: Journal of Cellular and Molecular Medicine URL: [Link]

  • Title: Dual PI3K/mTOR inhibitors: A new generation of targeted cancer therapies Source: Current Opinion in Pharmacology URL: [Link]

A Researcher's Guide to Cross-Reactivity Analysis of 4-Chloro-2-methylfuro[3,2-c]pyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to analyze the cross-reactivity profile of the novel compound 4-Chloro-2-methylfuro[3,2-c]pyridine. Given the emerging therapeutic potential of the furo[3,2-c]pyridine scaffold, particularly as kinase inhibitors, a rigorous understanding of a derivative's selectivity is paramount for its progression as a viable chemical probe or therapeutic candidate. This document offers a logical, in-depth strategy for target nomination, experimental design, and data interpretation, moving beyond a simple listing of protocols to explain the causal reasoning behind each scientific choice.

Introduction: The Imperative of Selectivity Profiling

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif increasingly recognized for its diverse pharmacological activities.[1] Studies have highlighted its potential as a modulator of critical oncogenic and inflammatory signaling pathways, such as the PI3K/Akt/mTOR and JAK/STAT pathways.[2] this compound, as a specific derivative, warrants a thorough investigation of its biological targets.

In drug discovery, a compound's selectivity is as crucial as its potency. Cross-reactivity with unintended targets can lead to adverse off-target effects or, in some cases, beneficial polypharmacology.[3] Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a foundational pillar of a successful development program. This guide will use the plausible hypothesis that this compound functions as a kinase inhibitor to illustrate a robust cross-reactivity analysis workflow.

Target Nomination: An Evidence-Based Approach to Panel Selection

Without established primary targets for this compound, a logical first step is to perform a homology-based analysis. The furo[3,2-c]pyridine scaffold has been associated with the inhibition of kinases such as PI3K, Akt, and Janus kinases (JAKs).[1][2][4] This informs our decision to nominate a primary target within one of these families and construct a cross-reactivity panel composed of related kinases.

For this guide, we will designate PI3Kα (Phosphoinositide 3-kinase alpha) as the hypothetical primary target, a key enzyme in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer.[4][5] Our cross-reactivity panel will therefore include other Class I PI3K isoforms (β, δ, γ) and key kinases from the related JAK/STAT pathway (JAK1, JAK2, JAK3, TYK2), which is central to immune response and implicated in inflammatory diseases and cancers.[2][6]

Experimental Design & Methodologies

To build a self-validating and comprehensive dataset, we will employ two orthogonal, state-of-the-art methodologies: a biochemical kinase assay to measure direct enzymatic inhibition and a cell-based target engagement assay to confirm interaction in a physiological context.

Biochemical Profiling: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during a kinase reaction.[7][8] Its high sensitivity and compatibility with high-throughput screening make it an ideal choice for generating initial selectivity data across our nominated kinase panel.

G cluster_prep Preparation cluster_reaction Biochemical Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis compound 4-Chloro-2-methyl- furo[3,2-c]pyridine (Serial Dilution) reaction_plate Incubate Compound, Kinase, Substrate, ATP in 384-well plate compound->reaction_plate kinases Kinase Panel (PI3Kα, β, δ, γ, JAK1, 2, 3, TYK2) kinases->reaction_plate reagents Substrate & ATP reagents->reaction_plate add_adpglo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) reaction_plate->add_adpglo 40 min incubation add_detect Add Kinase Detection Reagent (Converts ADP to ATP) add_adpglo->add_detect 30-60 min incubation read_lum Read Luminescence (Signal ∝ ADP produced) add_detect->read_lum calc_ic50 Calculate % Inhibition & Determine IC50 values read_lum->calc_ic50 G cluster_cell_treatment Cell Treatment cluster_heat_lysis Heat Challenge & Lysis cluster_analysis Protein Analysis cells Culture Cancer Cell Line (e.g., MCF-7) treat Treat cells with Compound or DMSO (Vehicle) cells->treat harvest Harvest & Aliquot Cells treat->harvest 1 hr incubation heat Heat aliquots across a temperature gradient harvest->heat lyse Lyse cells (freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble (folded) & precipitated proteins lyse->centrifuge wb Analyze soluble fraction by Western Blot centrifuge->wb for PI3Kα, p-Akt, etc. quantify Quantify band intensity to generate melt curves wb->quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

[9]1. Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) to ~80% confluency. Treat cells with 10 µM this compound or DMSO (vehicle) for 1 hour. 2. Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. 3. Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes across a defined temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, followed by 3 minutes cooling at room temperature. 4. Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. 5. Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. 6. Western Blot Analysis: Collect the supernatant (soluble protein fraction). Normalize total protein concentration, then analyze by SDS-PAGE and Western blot using specific antibodies for the target protein (PI3Kα) and a downstream pathway marker (e.g., phospho-Akt Ser473). A loading control (e.g., GAPDH) must be included. 7. Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein as a function of temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target stabilization and engagement.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data derived from the described experiments. This data is structured to facilitate a clear comparison of the compound's activity against its primary target and the selected off-target panel.

Table 1: Biochemical Cross-Reactivity Profile (IC50 Values)
Kinase TargetFamilyIC50 (nM) for this compound
PI3Kα PI3K Class I 55
PI3KβPI3K Class I850
PI3KδPI3K Class I>10,000
PI3KγPI3K Class I>10,000
JAK1JAK1,200
JAK2JAK980
JAK3JAK4,500
TYK2JAK>10,000

IC50 values are determined from 10-point dose-response curves (n=3).

Table 2: Cellular Thermal Shift Assay (CETSA®) Data Summary
Target ProteinTreatmentApparent Melting Temp (Tagg)Thermal Shift (ΔTagg)
PI3Kα DMSO (Vehicle)48.5°C-
Compound (10 µM) 54.0°C +5.5°C
JAK2DMSO (Vehicle)51.0°C-
Compound (10 µM)52.2°C+1.2°C

Tagg represents the temperature at which 50% of the protein has aggregated.

Interpretation and Scientific Implications

The synthesized data provides a multi-faceted view of the compound's selectivity profile:

  • Primary Target Potency: The biochemical data (Table 1) indicates that this compound is a potent inhibitor of PI3Kα, with an IC50 value of 55 nM.

  • Selectivity within PI3K Family: The compound displays a clear selectivity for the α-isoform over other Class I PI3Ks. It is >15-fold selective against PI3Kβ and shows minimal activity against the δ and γ isoforms at concentrations up to 10 µM. This isoform selectivity is a critical finding, as different PI3K isoforms have distinct physiological roles. [10]* Off-Target Kinase Activity: The compound exhibits moderate, micromolar-range inhibitory activity against JAK1 and JAK2. This suggests potential for cross-reactivity with the JAK/STAT pathway at higher concentrations. The lack of significant activity against JAK3 and TYK2 indicates some level of selectivity within the JAK family.

  • Confirmation of Cellular Engagement: The CETSA® results (Table 2) authoritatively confirm that the compound engages PI3Kα in intact cells, inducing a significant thermal stabilization of +5.5°C. The much smaller shift observed for JAK2 (+1.2°C) corroborates the biochemical findings, suggesting weaker, though present, engagement at the tested concentration. This validation in a cellular context significantly increases confidence that the biochemical inhibition translates to a physiological effect.

References

  • Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(12), 1392–1403. Available from: [Link]

  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(10), 1195. Available from: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available from: [Link]

  • PubChem. (n.d.). 4-Chloro-7-methylfuro[3,2-c]pyridine. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. (2024). Janus kinase inhibitor. Available from: [Link]

  • El-Sayed, M. A., et al. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 25(23), 5738. Available from: [Link]

  • Wikipedia. (2024). PI3K/AKT/mTOR pathway. Available from: [Link]

  • Delport, C., & Hewer, R. (2021). The cellular thermal shift assay of MEK in the presence of inhibitors, PD184352 and U0126. ResearchGate. Available from: [Link]

  • DermNet. (n.d.). Janus kinase inhibitors. Available from: [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 17(1), 7–17. Available from: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available from: [Link]

  • Abdel-Halim, M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27, 1845–1854. Available from: [Link]

  • Al-Ali, H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2541–2551. Available from: [Link]

  • Mabuchi, S., et al. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. Journal of Translational Medicine, 21(1), 548. Available from: [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available from: [Link]

  • Brown, K. A., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Communications Biology, 3(1), 438. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-methylfuro[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential operational and safety protocols for the proper disposal of 4-Chloro-2-methylfuro[3,2-c]pyridine. As a chlorinated heterocyclic compound frequently utilized in synthetic chemistry and drug discovery, its handling and disposal demand a rigorous, safety-first approach. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established chemical safety principles. The procedures outlined are based on the known hazards of chlorinated pyridines and general regulatory guidelines for halogenated organic compounds, ensuring a cautious and compliant disposal pathway.

Core Principle: Hazard Identification and Waste Classification

The fundamental step in proper chemical disposal is a thorough understanding of the substance's hazards. This compound's structure, featuring a chlorinated pyridine ring fused to a furan ring, dictates its classification as a hazardous substance.

Causality Behind Classification: The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound .[1][2] These compounds are subject to specific waste disposal regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA), because their improper disposal or incomplete combustion can lead to the formation of highly toxic and persistent environmental pollutants like dioxins.[3] Furthermore, pyridine and its derivatives are recognized for their potential toxicity.[4][5]

While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, data from closely related structures and GHS notifications provide a strong basis for a conservative hazard assessment.

Hazard ClassGHS Hazard StatementRationale and Precautionary Action
Acute Oral Toxicity H302: Harmful if swallowed[6][7]Do not eat, drink, or smoke when handling. If swallowed, seek immediate medical attention.[7][8]
Skin Corrosion/Irritation H315: Causes skin irritation (anticipated)[7]Avoid all skin contact. Wear appropriate chemically resistant gloves and a lab coat.[9]
Serious Eye Damage/Irritation H319: Causes serious eye irritation (anticipated)[7]Always wear chemical safety goggles or a face shield when handling.[9]
Acute Inhalation Toxicity H332: Harmful if inhaled (anticipated)[7]Handle exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
Specific Target Organ Toxicity H335: May cause respiratory irritation (anticipated)[7]Use only in well-ventilated areas, preferably a fume hood, to prevent respiratory tract irritation.[7]

Based on this profile, all materials contaminated with this compound must be treated as hazardous chemical waste .

Mandatory Personal Protective Equipment (PPE)

A non-negotiable prerequisite for handling this compound, including for disposal, is the use of appropriate PPE. This creates an essential barrier between the researcher and potential exposure.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Double-layered nitrile or other chemically resistant gloves (e.g., butyl rubber). Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned laboratory coat. A chemical-resistant apron is recommended for larger quantities.

  • Respiratory Protection: All handling of solid material or solutions must be conducted within a properly functioning and certified chemical fume hood.

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and minimizes environmental impact.

Step 1: Waste Segregation Immediately segregate waste contaminated with this compound at the point of generation.

  • Action: Designate a specific waste container for "Halogenated Organic Waste."[10]

  • Causality: Mixing halogenated waste with non-halogenated streams can contaminate large volumes of solvent, increasing disposal costs and complexity. Furthermore, many recycling or fuel-blending programs for non-halogenated solvents prohibit halogen content.[10]

Step 2: Containerization

  • Solid Waste: Collect un-reclaimable compound, contaminated weigh boats, spatulas, and disposable labware in a dedicated, puncture-resistant, and sealable solid waste container made of a compatible material like high-density polyethylene (HDPE).[11]

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof, and shatter-resistant hazardous waste container. Ensure the container material is compatible with the solvent used.

  • Contaminated PPE: Gloves, bench paper, and other contaminated disposable items should be collected in a designated hazardous waste bag.[11]

Step 3: Labeling Proper labeling is critical for safety and regulatory compliance.

  • Action: As soon as the first drop of waste is added, label the container clearly.[12] The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " (and other components if in a mixture)

    • The approximate quantity or concentration

    • The date of waste generation

    • The associated hazards (e.g., "Toxic," "Irritant")

Step 4: Storage

  • Action: Keep the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[11][12] This area should be away from ignition sources and incompatible materials, such as strong oxidizing agents.[12] Ensure secondary containment is in place to capture any potential leaks.

Step 5: Final Disposal

  • Action: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]

  • Causality: This compound requires disposal by a licensed professional service, which will likely use high-temperature incineration.[4] This method is necessary to ensure the complete destruction of the halogenated organic molecule, preventing the release of harmful byproducts.[3] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.

Emergency Procedure: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's emergency response team.

  • Contain: For small spills within a fume hood, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[9][12]

  • Collect: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Dispose: All materials used for cleanup (absorbent, gloves, wipes) must be disposed of as hazardous waste.[11]

Visualized Workflow: Disposal Decision Pathway

The following diagram outlines the logical steps for the proper disposal of this compound.

G Disposal Workflow for this compound start Generation of Waste (Solid, Liquid, or PPE) identify_hazards Identify as Hazardous: - Chlorinated Pyridine - Halogenated Organic start->identify_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify_hazards->ppe segregate Segregate into Halogenated Waste Stream ppe->segregate containerize Select & Fill Appropriate Waste Container (Solid or Liquid) segregate->containerize label_waste Label Container: 'Hazardous Waste' + Full Chemical Name + Date & Hazards containerize->label_waste store Store Sealed Container in Designated, Secure Waste Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup by Licensed Contractor store->contact_ehs end Final Disposal (e.g., High-Temp Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Standard Operating Procedures for Hazardous Chemicals: Pyridine. Washington State University. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Halogenated Waste Guidance. University of Illinois Urbana-Champaign. [Link]

  • 4-Chloro-3-methoxy-2-methylpyridine Safety and Hazards. PubChem, National Institutes of Health. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.